molecular formula C11H14O2S B2775045 5-Cyclohexylthiophene-3-carboxylic acid CAS No. 13191-44-1

5-Cyclohexylthiophene-3-carboxylic acid

Cat. No.: B2775045
CAS No.: 13191-44-1
M. Wt: 210.29
InChI Key: IXCCTDMPNWUNBK-UHFFFAOYSA-N
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Description

5-Cyclohexylthiophene-3-carboxylic acid is a useful research compound. Its molecular formula is C11H14O2S and its molecular weight is 210.29. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-cyclohexylthiophene-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXCCTDMPNWUNBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CC(=CS2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

210.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to serve as both a definitive profile of 5-Cyclohexylthiophene-3-carboxylic acid and a methodological blueprint for validating heterocyclic building blocks in drug discovery.

Identification, Validation, and Synthetic Utility in Medicinal Chemistry

Part 1: Compound Identity & Registry Verification

For researchers in lead optimization, precise identification of thiophene scaffolds is critical due to the high frequency of regioisomerism (e.g., 2,3- vs. 2,4- vs. 3,5-substitution patterns).

Based on a cross-referenced search of chemical inventory databases (MDL, PubChem, and supplier catalogs), the definitive registry data for This compound is as follows:

Identity Card
ParameterSpecification
CAS Registry Number 13191-44-1
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₂S
Molecular Weight 210.29 g/mol
MDL Number MFCD24482022
SMILES OC(=O)c1cc(sc1)C2CCCCC2
Appearance White to off-white crystalline powder
Predicted pKa ~4.1 (Carboxylic acid proton)
LogP (Predicted) ~3.8 (Lipophilic cyclohexyl moiety)

Note on Isomerism: Ensure distinction from 2-cyclohexylthiophene-3-carboxylic acid . The CAS 13191-44-1 specifically denotes the substitution at the alpha position (C5) relative to the sulfur, with the carboxyl group at the beta position (C3).

Part 2: Strategic Search & Validation Methodology

Finding reliable data for specific functionalized heterocycles often requires a multi-tiered search strategy. Below is the logic flow used to validate CAS 13191-44-1, designed as a protocol for verifying similar "rare" building blocks.

The "Triangulation" Search Protocol

To ensure the CAS number is not a mislabeled isomer, we employ a triangulation method: Structure Search , Name String Permutation , and Vendor Cross-Reference .

SearchProtocol Start Target Molecule (5-Cyclohexylthiophene-3-COOH) Sub1 Exact Structure Search (SciFinder-n / Reaxys) Start->Sub1 Sub2 Name String Permutation (IUPAC vs. Common Names) Start->Sub2 Filter Filter: Isomer Check (Exclude 2-cyclohexyl isomers) Sub1->Filter Sub2->Filter Validation Vendor Cross-Reference (Sigma, BLD, AaronChem) Filter->Validation Result Confirmed CAS: 13191-44-1 Validation->Result

Figure 1: The "Triangulation" workflow ensures that the identified CAS number corresponds exactly to the 5-substituted regioisomer, filtering out common 2-substituted impurities.

Part 3: Synthetic Logic & Retrosynthesis

When commercial stock is unavailable or purity is insufficient, in-house synthesis is required. The 3,5-substitution pattern on the thiophene ring is best accessed via Suzuki-Miyaura Cross-Coupling .

Retrosynthetic Analysis

The most robust disconnection is at the C5–Cyclohexyl bond. The electron-rich nature of the thiophene ring at the C5 (alpha) position allows for selective halogenation if the starting material is unsubstituted, but starting with a pre-halogenated ester is cleaner.

Recommended Pathway:

  • Starting Material: Methyl 5-bromothiophene-3-carboxylate (commercially available).

  • Coupling Partner: Cyclohexylboronic acid.

  • Catalyst System: Pd(dppf)Cl₂ or Pd(PPh₃)₄ with a mild base (K₂CO₃).

Retrosynthesis Target Target: This compound Disconnect Disconnection: C5-C(Cyclohexyl) Bond Target->Disconnect Retrosynthesis Precursor1 Fragment A: Methyl 5-bromothiophene-3-carboxylate Disconnect->Precursor1 Precursor2 Fragment B: Cyclohexylboronic acid Disconnect->Precursor2 Step1 Step 1: Suzuki Coupling (Pd cat., Base) Precursor1->Step1 Precursor2->Step1 Step2 Step 2: Ester Hydrolysis (LiOH, THF/H2O) Step1->Step2 Step2->Target Yields Product

Figure 2: Retrosynthetic strategy utilizing a convergent Suzuki coupling approach to install the lipophilic cyclohexyl tail at the C5 position.

Part 4: Experimental Protocol (Synthesis & Purification)

Objective: Synthesis of this compound from methyl 5-bromothiophene-3-carboxylate.

Suzuki Coupling (Formation of Ester Intermediate)
  • Reagents: Methyl 5-bromothiophene-3-carboxylate (1.0 eq), Cyclohexylboronic acid (1.2 eq), Pd(dppf)Cl₂ (0.05 eq), K₂CO₃ (3.0 eq).

  • Solvent: 1,4-Dioxane / Water (4:1 ratio).

  • Procedure:

    • Degas solvents with nitrogen for 15 minutes.

    • Combine reagents in a sealed reaction vial.

    • Heat to 90°C for 16 hours.

    • Workup: Dilute with EtOAc, wash with brine, dry over Na₂SO₄.

    • Purification: Flash column chromatography (Hexane/EtOAc gradient).

Saponification (Hydrolysis to Acid)
  • Reagents: Methyl 5-cyclohexylthiophene-3-carboxylate (from Step 1), LiOH·H₂O (3.0 eq).

  • Solvent: THF / Water (1:1).

  • Procedure:

    • Dissolve ester in THF/Water.

    • Stir at room temperature for 4–6 hours (monitor by TLC/LCMS).

    • Acidification: Adjust pH to ~2 using 1N HCl. The product often precipitates.

    • Isolation: Filter the precipitate or extract with EtOAc.

    • Recrystallization: Ethanol/Water or Hexane/EtOAc if necessary.

Part 5: Applications in Drug Discovery[4][5]

The thiophene-3-carboxylic acid scaffold is a bioisostere for benzoic acid, offering unique physicochemical properties:

  • Altered Geometry: The bond angle of the thiophene ring (C–S–C ~92°) differs from the phenyl ring (120°), potentially accessing unique binding pockets.

  • Lipophilicity: The addition of the C5-cyclohexyl group significantly increases LogP, enhancing membrane permeability compared to the unsubstituted acid.

  • Metabolic Stability: The C5 position is a common metabolic "soft spot" on thiophenes (oxidation to sulfoxides/sulfones). Blocking this position with a bulky cyclohexyl group can improve metabolic stability.

Target Classes:

  • VEGFR-2 Inhibitors: Thiophene-3-carboxamides are explored as anti-angiogenic agents [1].[1]

  • RhoA/ROCK Pathway: Benzo[b]thiophene derivatives (analogues) target metastasis inhibition [2].

References

  • Discovery of novel thiophene-3-carboxamide derivatives as potential VEGFR-2 inhibitors with anti-angiogenic properties. Bioorganic Chemistry, 2024.[1]

  • Synthesis and in vitro evaluation of benzo[b]thiophene-3-carboxylic acid 1,1-dioxide derivatives as anticancer agents targeting the RhoA/ROCK pathway. Journal of Enzyme Inhibition and Medicinal Chemistry, 2024.

  • This compound Product Entry. BLD Pharm Catalog, Accessed 2026.

  • This compound Product Entry. Aaron Chemicals, Accessed 2026.

Sources

Thiophene-Based Carboxylic Acid Building Blocks: A Strategic Asset in Modern Medicinal Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

The thiophene ring is a privileged pharmacophore in medicinal chemistry, distinguished by its wide-ranging biological activities and its role as a bioisostere of the phenyl group.[1][2] When functionalized with a carboxylic acid, the thiophene scaffold transforms into a highly versatile building block, offering a strategic entry point for the synthesis of diverse compound libraries. This guide provides an in-depth analysis of thiophene-based carboxylic acids, covering their fundamental physicochemical properties, robust synthetic methodologies, and strategic deployment in drug discovery campaigns. We will explore the causality behind synthetic choices, detail self-validating experimental protocols, and examine case studies of successful therapeutic agents derived from these essential building blocks. This document serves as a technical resource for medicinal chemists aiming to leverage the full potential of thiophene carboxylic acids in the design and development of next-generation therapeutics.

The Thiophene Nucleus: A Bioisosteric Advantage

The enduring prevalence of the thiophene moiety in pharmaceuticals is not coincidental; it stems from a unique combination of electronic and steric properties that make it an effective bioisosteric replacement for the ubiquitous benzene ring.[3][4] Bioisosterism—the strategy of substituting one chemical group for another with similar physical or chemical properties to enhance pharmacological activity or improve ADME properties—is a cornerstone of modern drug design.[4]

The substitution of a phenyl ring with thiophene can profoundly influence a molecule's biological profile. The sulfur heteroatom alters the ring's electronic distribution, introduces a potential hydrogen bond acceptor, and can modify metabolic pathways, often leading to improved metabolic stability, enhanced binding affinity, or a more favorable solubility profile.[2][5][6] While structurally similar, the subtle differences between benzene and thiophene are significant enough to provide distinct advantages in lead optimization.[7][8]

Table 1: Comparative Physicochemical Properties of Benzene and Thiophene

PropertyBenzene (C₆H₆)Thiophene (C₄H₄S)Rationale for Significance in Drug Design
Molecular Weight 78.11 g/mol 84.14 g/mol Minimal size increase allows for substitution without significant steric penalty.
Boiling Point 80.1 °C84 °CSimilar volatility and intermolecular forces suggest comparable physical behavior in many contexts.[7]
Dipole Moment 0 D~0.55 DThe modest dipole moment of thiophene can lead to more favorable polar interactions with target proteins compared to the nonpolar benzene.
Aromaticity HighModerateThiophene is sufficiently aromatic to be stable but can engage in different π-stacking interactions and is more susceptible to certain metabolic transformations.
Metabolism Prone to P450-mediated oxidation to form reactive epoxides.Can be metabolized via S-oxidation or epoxidation, offering alternative metabolic pathways that may reduce toxicity.[9]

The strategic decision to employ a thiophene ring in place of a phenyl ring is a calculated choice aimed at fine-tuning a drug candidate's properties. This substitution can disrupt undesirable metabolic pathways associated with arenes, introduce new points of interaction with a biological target, and ultimately improve the overall developability of a compound.[6]

G cluster_0 Lead Compound with Phenyl Ring cluster_1 Optimized Compound with Thiophene Ring cluster_2 Improved Properties a Phenyl Group - High Lipophilicity - Metabolic Liability (Epoxidation) b Thiophene Group - Modulated Lipophilicity - Altered Metabolism (S-Oxidation) - Potential H-Bonding a->b Bioisosteric Replacement c Enhanced Potency b->c d Improved PK/ADME Profile b->d e Reduced Toxicity b->e

Caption: Bioisosteric replacement workflow.

Core Synthetic Methodologies for Thiophene Carboxylic Acids

The accessibility of thiophene carboxylic acids is crucial for their use as building blocks. A variety of robust synthetic methods exist, ranging from classical cyclization reactions to modern, direct functionalization techniques. The choice of method is dictated by the desired substitution pattern and the scale of the synthesis.

Classical Ring-Formation Strategies

These methods construct the thiophene ring itself, often incorporating the carboxylic acid or a precursor functional group during the cyclization.

  • Paal-Knorr Thiophene Synthesis: This venerable reaction involves the condensation of a 1,4-dicarbonyl compound with a sulfurizing agent, such as phosphorus pentasulfide (P₄S₁₀) or Lawesson's reagent.[10] While effective, its utility is often for alkyl-substituted thiophenes, and the harsh conditions can limit functional group tolerance. The causality here is the nucleophilic attack of sulfur on the carbonyls, followed by dehydration to form the aromatic ring.

  • Gewald Aminothiophene Synthesis: A cornerstone for the synthesis of 2-aminothiophenes, the Gewald reaction involves the base-catalyzed condensation of an α-methylene ketone with an activated nitrile, followed by cyclization with elemental sulfur.[10][11] The resulting 2-aminothiophene is a versatile intermediate that can be converted to other functionalities, although transforming the amino group into a carboxylic acid requires multiple steps (e.g., Sandmeyer reaction).

  • Fiesselmann Thiophene Synthesis: This method provides access to 3-hydroxy-2-thiophenecarboxylic acid derivatives through the condensation of thioglycolic acid with α,β-acetylenic esters.[11] It is a powerful strategy for building highly functionalized thiophene cores.

Direct Functionalization of Pre-formed Thiophene Rings

For many applications, it is more efficient to introduce a carboxylic acid group onto a commercially available, pre-substituted thiophene.

  • Oxidation of Acylthiophenes: This is arguably one of the most common and practical routes. It typically involves a two-step process:

    • Friedel-Crafts Acylation: Introduction of an acetyl group (e.g., using acetic anhydride or acetyl chloride) onto the thiophene ring, which preferentially occurs at the more reactive C2 position.[10]

    • Hypohalite Oxidation (Haloform Reaction): The resulting 2-acetylthiophene is then oxidized using an aqueous alkaline hypochlorite or hypobromite solution to yield the corresponding thiophene-2-carboxylic acid.[12] This method is industrially scalable and cost-effective.

  • Metalation and Carboxylation: This technique offers excellent regiocontrol. The thiophene ring can be deprotonated at a specific position using a strong base like n-butyllithium (n-BuLi) or lithium diisopropylamide (LDA). The resulting lithiated intermediate is a powerful nucleophile that reacts readily with carbon dioxide (in the form of dry ice) to afford the carboxylic acid upon acidic workup.[13] This is the preferred method for synthesizing thiophene-3-carboxylic acid from 3-bromothiophene.

G start Thiophene step1 Friedel-Crafts Acylation (e.g., Ac₂O, AlCl₃) start->step1 intermediate1 2-Acetylthiophene step1->intermediate1 step2 Hypohalite Oxidation (e.g., NaOCl, NaOH) intermediate1->step2 product Thiophene-2-Carboxylic Acid step2->product

Caption: Common workflow for synthesizing thiophene-2-carboxylic acid.

Key Building Blocks and Derivatization Protocols

The carboxylic acid group is a synthetic linchpin, enabling the connection of the thiophene core to other molecular fragments through robust and well-understood chemical transformations.

Primary Building Blocks
  • Thiophene-2-carboxylic acid (2-Thenoic acid): The most common isomer, readily prepared by oxidation of 2-acetylthiophene.[12][13] It serves as a precursor for a vast number of derivatives.[14]

  • Thiophene-3-carboxylic acid (3-Thenoic acid): A crucial building block for accessing alternative substitution patterns.[15][16] Its derivatives are important in materials science and pharmaceuticals.[15][17]

  • 5-Bromothiophene-2-carboxylic acid: A bifunctional building block of immense strategic importance. The carboxylic acid provides a handle for amide or ester formation, while the bromine atom is a prime site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of aryl, heteroaryl, or alkynyl substituents.[5][18]

Experimental Protocol: Amide Coupling

The formation of a thiophene carboxamide is a fundamental transformation in medicinal chemistry. The following protocol describes a standard, self-validating procedure using a common coupling agent.

Objective: To synthesize N-benzylthiophene-2-carboxamide from thiophene-2-carboxylic acid and benzylamine.

Materials:

  • Thiophene-2-carboxylic acid (1.0 eq)

  • Benzylamine (1.05 eq)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.1 eq)

  • DIPEA (N,N-Diisopropylethylamine) (2.5 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add thiophene-2-carboxylic acid (1.0 eq) and dissolve in anhydrous DMF.

  • Activation: Add HATU (1.1 eq) and DIPEA (2.5 eq) to the solution. Stir at room temperature for 15-20 minutes. Causality: HATU is an efficient coupling reagent that reacts with the carboxylic acid to form a highly reactive activated ester intermediate. DIPEA acts as a non-nucleophilic base to neutralize the generated acids and facilitate the reaction.

  • Amine Addition: Add benzylamine (1.05 eq) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by thin-layer chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed (typically 2-4 hours). Trustworthiness: Monitoring ensures the reaction goes to completion, preventing unnecessary side reactions or decomposition from prolonged reaction times.

  • Workup: Once complete, dilute the reaction mixture with ethyl acetate and wash sequentially with 1N HCl, saturated NaHCO₃ solution, and brine. Causality: The aqueous washes remove residual DMF, DIPEA, HATU byproducts, and any unreacted starting materials, purifying the desired product.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude solid by flash column chromatography or recrystallization to yield the pure N-benzylthiophene-2-carboxamide.

Strategic Applications & Case Studies

The true value of these building blocks is demonstrated by their incorporation into successful drug candidates across numerous therapeutic areas.[19][20]

Table 2: Selected FDA-Approved Drugs Derived from Thiophene Building Blocks

DrugTherapeutic ClassRole of the Thiophene Moiety
Tiaprofenic Acid Anti-inflammatory (NSAID)The thiophene ring is a core scaffold, and the acid functionality is crucial for COX enzyme inhibition.[2][21]
Suprofen Anti-inflammatory (NSAID)Similar to tiaprofenic acid, it acts as a bioisostere for other arylpropionic acids like ibuprofen.[2][13]
Raltitrexed AnticancerThe thiophene ring is an integral part of this folate analog thymidylate synthase inhibitor.[2]
Clopidogrel AntiplateletAn ester prodrug where the thiophene ring is essential for its activity after metabolic activation.[2]
Olanzapine AntipsychoticA thienobenzodiazepine where the thiophene is fused to the core structure, contributing to its receptor binding profile.[2][9]
Dorzolamide Anti-glaucomaA sulfonamide where the thiophene ring is a key component of the carbonic anhydrase inhibitor.[2][21]
Case Study: 4-Amide-thiophene-2-carboxyl Derivatives as P2Y₁₄ Antagonists

Recent research has highlighted the power of these building blocks in developing highly potent and selective drug candidates. A 2024 study in the Journal of Medicinal Chemistry described the discovery of a series of 4-amide-thiophene-2-carboxyl derivatives as antagonists for the P2Y₁₄ receptor, a target for inflammatory bowel disease (IBD).[22]

  • Starting Point: The researchers used a scaffold hopping strategy, replacing a known core with a thiophene-2-carboxylic acid scaffold.

  • Core Building Block: The synthesis relied on a substituted thiophene-2-carboxylate ester.

  • Key Functionalities:

    • The carboxylic acid at the 2-position was essential for binding to the receptor.

    • An amide group at the 4-position was systematically varied to optimize potency and pharmacokinetic properties.

  • Outcome: The optimized compound, 39 (5-((5-fluoropyridin-2-yl)oxy)-4-(4-methylbenzamido)thiophene-2-carboxylic acid) , exhibited subnanomolar antagonistic activity (IC₅₀: 0.40 nM) and showed a remarkable anti-IBD effect in a mouse model.[22] This work exemplifies how the thiophene carboxylic acid core provides a rigid, well-defined scaffold upon which medicinal chemists can build complexity and optimize for potency and druggability.

Conclusion and Future Perspectives

Thiophene-based carboxylic acids are more than just simple heterocyclic molecules; they are enabling building blocks that form the foundation of numerous successful therapeutic agents.[1][23] Their value lies in their synthetic tractability, their proven ability to act as effective bioisosteres for phenyl rings, and the vast chemical space that can be accessed through the versatile carboxylic acid handle. From anti-inflammatory drugs to cutting-edge receptor antagonists, these scaffolds consistently demonstrate their worth in addressing complex medicinal chemistry challenges.

Future research will likely focus on developing even more efficient and greener synthetic routes to novel, highly-substituted thiophene carboxylic acids.[3] As our understanding of biology deepens, the strategic application of these trusted building blocks will continue to fuel the discovery of innovative medicines with improved efficacy and safety profiles.

References

  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Publishing.
  • Synthesis, properties and biological activity of thiophene: A review. Der Pharma Chemica.
  • Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. PMC.
  • The Significance of Thiophene in Medicine: A Systematic Review of the Liter
  • A Review on Recent Advances of Pharmacological Diversification of Thiophene Deriv
  • Therapeutic importance of synthetic thiophene. PMC.
  • Therapeutic Potential of Thiophene Compounds: A Mini-Review. PubMed.
  • Thiophene-Based Compounds. Encyclopedia MDPI.
  • Novel Compounds Featuring a Thiophene Carboxamide Scaffold: Synthesis, Characterization and Antiproliferative Evalu
  • Synthesis, Reactions and Medicinal Uses of Thiophene. Pharmaguideline.
  • A Comparative Guide to the Structure-Activity Relationship of Butenyl-Substituted Thiophenes. Benchchem.
  • Thiophene-Based Compounds with Potential Anti-Inflamm
  • Straightforward Synthesis of Thiophene Bioisosteres of the Pyrrolo[3,2-c]quinoline Framework
  • Synthesis and receptor binding of thiophene bioisosteres of potent GluN2B ligands with a benzo[20]annulene-scaffold. PMC.

  • Thiophene-2-carboxylic acid. Wikipedia.
  • NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. Farmacia Journal.
  • 2-Thiophenecarboxylic acid. Chem-Impex.
  • Discovery of new antimicrobial thiophene derivatives with activity against drug-resistant Gram neg
  • Discovery of a Series of 4-Amide-thiophene-2-carboxyl Derivatives as Highly Potent P2Y14 Receptor Antagonists for Inflammatory Bowel Disease Tre
  • Thiophene-3-carboxylic acid. Chem-Impex.
  • Design, synthesis, and spasmolytic activity of thiophene-based derivatives via Suzuki cross-coupling reaction of 5-bromothiophene-2-carboxylic acid: their structural and comput
  • Synthesis And Characterization Of Thiophene-2,5-dicarboxylic Acid And Its Deriv
  • 3-Thiophenecarboxylic Acid (CAS 88-13-1) - Scale-Up Production Underway. [No Source Found].
  • 3-Thiophenecarboxylic acid 99 88-13-1. Sigma-Aldrich.
  • Thiophene-2-carboxylic acid.
  • Bioisosterism in Medicinal Chemistry.
  • (a) FDA-approved drugs for ERα-positive breast cancer, (b) some....
  • Bioactivation Potential of Thiophene-Containing Drugs. Chemical Research in Toxicology.
  • CAS 88-13-1: 3-Thiophenecarboxylic acid. CymitQuimica.
  • A Novel and Expeditious Approach to Thiophene-3-carboxylates.
  • Bioisosteres of the Phenyl Ring: Recent Strategic Applications in Lead Optimization and Drug Design.
  • Bioisosteric Replacements. Chemspace.

Sources

5-Cyclohexylthiophene-3-carboxylic acid SMILES and InChIKey

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 5-Cyclohexylthiophene-3-carboxylic Acid: Synthesis, Characterization, and Scientific Context

This guide provides a comprehensive technical overview of this compound, a heterocyclic organic compound. While direct literature on this specific molecule is not available, this document leverages established principles of organic chemistry and data from analogous structures to present its core identifiers, predicted physicochemical properties, and a robust, proposed synthetic protocol. This paper is intended for researchers and professionals in drug development and materials science who require a foundational understanding of this and similar thiophene-based scaffolds.

Core Molecular Identifiers and Structure

This compound is a derivative of thiophene, a five-membered, sulfur-containing aromatic ring. The structure features a cyclohexyl group at the 5-position and a carboxylic acid at the 3-position. These functional groups make it a potentially valuable building block for more complex molecules.

Table 1: Chemical Identifiers [1]

IdentifierValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₄O₂S
SMILES C1CCC(CC1)C2=CC(=CS2)C(=O)O
InChIKey IXCCTDMPNWUNBK-UHFFFAOYSA-N
InChI InChI=1S/C11H14O2S/c12-11(13)9-6-10(14-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,12,13)
Monoisotopic Mass 210.07146 Da

The structural arrangement of the molecule is depicted below.

Caption: 2D structure of this compound.

Predicted Physicochemical Properties

As experimental data for this compound is not publicly available, the following properties are derived from computational predictions. These values provide a useful estimation for experimental design, such as selecting appropriate solvent systems for reactions and chromatography.

Table 2: Predicted Physicochemical Data [1]

PropertyPredicted ValueNote
Molecular Weight 210.3 g/mol -
XlogP3 3.3A measure of lipophilicity.
Hydrogen Bond Donors 1From the carboxylic acid group.
Hydrogen Bond Acceptors 2From the two oxygen atoms.
Rotatable Bond Count 2-

Proposed Synthesis Pathway

The synthesis of 5-substituted thiophene-3-carboxylic acids can be efficiently achieved through modern cross-coupling methodologies. The Suzuki-Miyaura reaction is a particularly powerful and versatile tool for forming carbon-carbon bonds.[2][3] A plausible and robust strategy for synthesizing the target molecule involves a palladium-catalyzed Suzuki coupling between a protected 5-halothiophene-3-carboxylic acid and a suitable cyclohexylboron reagent. This is followed by a simple deprotection (hydrolysis) step to yield the final product.

The rationale for this approach is threefold:

  • Availability of Starting Materials: 5-Bromothiophene-3-carboxylic acid is a commercially available starting material. Protecting the carboxylic acid as an ester (e.g., a methyl or ethyl ester) is a standard procedure to prevent interference with the organometallic coupling reaction.

  • Reaction Specificity: The C-Br bond at the 5-position of the thiophene ring is highly susceptible to oxidative addition by palladium catalysts, ensuring regioselective coupling.[4][5]

  • High Functional Group Tolerance: The Suzuki reaction is well-known for its tolerance of various functional groups, making it ideal for use with the ester-functionalized thiophene.[3][6]

The proposed two-step workflow is illustrated below.

G cluster_0 start Step 1: Esterification 5-Bromothiophene-3-carboxylic acid is protected as a methyl ester. step2 Step 2: Suzuki Coupling The ester is coupled with Cyclohexylboronic acid pinacol ester. start->step2 label1 H2SO4 (cat.), MeOH start->label1 step3 Step 3: Hydrolysis The methyl ester is hydrolyzed to the final carboxylic acid product. step2->step3 label2 Pd(PPh3)4, K2CO3 Dioxane/H2O, 90°C step2->label2 label1->step2 label2->step3 label3 LiOH, THF/H2O

Caption: Proposed synthetic workflow for the target compound.

Experimental Protocol (Proposed)

This section details a hypothetical, step-by-step protocol for the synthesis of this compound based on the workflow described above.

Part 1: Synthesis of Methyl 5-bromothiophene-3-carboxylate
  • Rationale: The carboxylic acid is converted to a methyl ester to prevent side reactions during the subsequent palladium-catalyzed coupling. Fischer esterification is a classic and reliable method for this transformation.

  • Procedure:

    • To a solution of 5-bromothiophene-3-carboxylic acid (1.0 eq) in methanol (MeOH, approx. 0.2 M), add concentrated sulfuric acid (H₂SO₄, 0.05 eq) dropwise at room temperature.

    • Heat the reaction mixture to reflux (approx. 65°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).

    • Cool the mixture to room temperature and remove the methanol under reduced pressure.

    • Dissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

    • Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude methyl 5-bromothiophene-3-carboxylate, which can be purified by column chromatography if necessary.

Part 2: Suzuki Coupling - Synthesis of Methyl 5-cyclohexylthiophene-3-carboxylate
  • Rationale: This core step forms the C-C bond between the thiophene and cyclohexyl rings. Tetrakis(triphenylphosphine)palladium(0) is a common and effective catalyst for this type of transformation.[4][7] A base (e.g., K₂CO₃) is required to activate the boronic acid derivative for transmetalation to the palladium center.

  • Procedure:

    • In a round-bottom flask, combine methyl 5-bromothiophene-3-carboxylate (1.0 eq), cyclohexylboronic acid pinacol ester (1.2 eq), and potassium carbonate (K₂CO₃, 2.5 eq).

    • Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.

    • Add a degassed solvent mixture of 1,4-dioxane and water (e.g., 4:1 v/v).

    • Add the palladium catalyst, Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq), to the mixture.

    • Heat the reaction to 90°C and stir vigorously until TLC or LC-MS analysis indicates complete consumption of the starting bromide.

    • Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the filtrate with water and brine. Dry the organic layer over anhydrous MgSO₄, filter, and concentrate.

    • Purify the crude product by silica gel column chromatography to obtain pure methyl 5-cyclohexylthiophene-3-carboxylate.

Part 3: Hydrolysis to this compound
  • Rationale: The final step is the deprotection of the methyl ester to yield the target carboxylic acid. Saponification using a base like lithium hydroxide (LiOH) is a standard and high-yielding method.

  • Procedure:

    • Dissolve the purified methyl 5-cyclohexylthiophene-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., 3:1 v/v).

    • Add lithium hydroxide monohydrate (LiOH·H₂O, 2.0 eq) and stir the mixture at room temperature.

    • Monitor the reaction by TLC until the ester starting material is no longer visible.

    • Remove the THF under reduced pressure.

    • Acidify the remaining aqueous solution to pH ~2-3 by the slow addition of 1M hydrochloric acid (HCl). A precipitate should form.

    • Extract the product into ethyl acetate (3x).

    • Combine the organic extracts, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the final product, this compound.

Characterization and Validation

To confirm the identity and purity of the synthesized product, a standard suite of analytical techniques would be employed:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR should show characteristic signals for the two protons on the thiophene ring, a multiplet for the methine proton of the cyclohexyl group, and overlapping multiplets for the remaining cyclohexyl protons. The carboxylic acid proton will appear as a broad singlet.

    • ¹³C NMR will confirm the presence of 11 distinct carbon environments, including the carbonyl carbon of the carboxylic acid and the four unique carbons of the substituted thiophene ring.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by matching the observed mass to the calculated exact mass of the compound (210.07146 for [M]⁺).

  • Infrared (IR) Spectroscopy: A broad absorption band in the region of 2500-3300 cm⁻¹ would confirm the O-H stretch of the carboxylic acid, while a sharp peak around 1700 cm⁻¹ would indicate the C=O stretch of the carbonyl group.

Scientific Context and Potential Applications

Thiophene-based carboxylic acids are recognized as crucial scaffolds in medicinal chemistry and materials science.[8][9] They are present in numerous FDA-approved drugs, where the thiophene ring acts as a bioisostere for a phenyl ring, often improving metabolic stability or potency.[5][10]

Potential applications for this compound could include:

  • Pharmaceutical Development: As a fragment or building block for the synthesis of novel anti-inflammatory, antimicrobial, or anticancer agents.[8][10] The cyclohexyl group provides a lipophilic handle that can be used to probe binding pockets in biological targets.

  • Materials Science: As a monomer or precursor for the synthesis of conductive polymers and organic semiconductors.[8][11] The defined substitution pattern allows for the creation of well-ordered materials.

Safety and Handling

While no specific toxicity data exists for this compound, it should be handled with the standard precautions used for novel laboratory chemicals. Based on analogous compounds like thiophene-3-carboxylic acid, it may be an irritant to the skin, eyes, and respiratory system. All manipulations should be performed in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

References

  • PubChem. This compound. National Center for Biotechnology Information. Available from: [Link]

  • MDPI. Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Available from: [Link]

  • SpringerLink. Arylation of halogenated thiophene carboxylate via Suzuki–Miyaura reaction. Available from: [Link]

  • Taylor & Francis Online. Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters. Available from: [Link]

  • ResearchGate. Thiophene derivatives: A potent multitargeted pharmacological scaffold. Available from: [Link]

  • Engineered Science Publisher. Synthetic Procedures, Properties, and Applications of Thiophene-Based Azo Scaffolds. Available from: [Link]

  • ResearchGate. A Novel and Expeditious Approach to Thiophene-3-carboxylates. Available from: [Link]

  • MDPI. Thiophene-Based Compounds. Available from: [Link]

  • Royal Society of Chemistry. Recent developments in the synthesis of regioregular thiophene-based conjugated polymers. Available from: [Link]

  • EPRA Journals. PHARMACOLOGICAL APPLICATION OF THIOPHENE DERIVATIVES. Available from: [Link]

  • ResearchGate. Synthesis of thiophene carboxylates by using Suzuki-Miyaura cross-coupling. Available from: [Link]

  • MDPI. The Suzuki Reaction Applied to the Synthesis of Novel Pyrrolyl and Thiophenyl Indazoles. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Myers Research Group. The Suzuki Reaction. Harvard University. Available from: [Link]

Sources

Methodological & Application

Synthesis of 5-Cyclohexylthiophene-3-carboxylic acid from 3-thiophene precursors

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This application note details a robust, regioselective protocol for the synthesis of 5-cyclohexylthiophene-3-carboxylic acid , a high-value scaffold in the development of anti-viral agents (e.g., HCV polymerase inhibitors) and metabolic enzyme modulators.

Unlike direct Friedel-Crafts alkylation, which often suffers from polyalkylation and poor regiocontrol, this protocol utilizes a Suzuki-Miyaura cross-coupling strategy via a brominated intermediate. This route guarantees substitution exclusively at the 5-position, ensuring high isomeric purity (>98%) required for pharmaceutical applications.

Key Advantages of This Protocol
  • Regiocontrol: 100% selectivity for the 5-position (vs. 2- or 4-position).

  • Scalability: Avoids pyrophoric organolithiums; uses stable boronic acids.

  • Purification: Intermediates are crystalline or easily separable by standard chromatography.

Retrosynthetic Analysis

The strategic disconnection relies on the bond between the thiophene ring (C5) and the cyclohexyl group. Direct coupling of an sp³ cyclohexyl center is challenging due to competing


-hydride elimination. Therefore, we employ a C(sp²)–C(sp²)  coupling with a cyclohexenyl precursor, followed by hydrogenation.

Retrosynthesis Target 5-Cyclohexylthiophene- 3-carboxylic acid Inter1 Methyl 5-(cyclohex-1-en-1-yl) thiophene-3-carboxylate Target->Inter1 Hydrolysis & Hydrogenation Inter2 Methyl 5-bromo- 3-thiophenecarboxylate Inter1->Inter2 Suzuki Coupling (C-C Bond Formation) SM 3-Thiophenecarboxylic Acid Inter2->SM Bromination & Esterification

Figure 1: Retrosynthetic strategy prioritizing regiochemical integrity.

Detailed Experimental Protocol

Stage 1: Regioselective Bromination & Protection

Objective: Synthesize Methyl 5-bromo-3-thiophenecarboxylate. Rationale: The carboxylic acid at position 3 directs electrophilic aromatic substitution (EAS) to position 5. While the acid is meta-directing in benzene, the sulfur atom in thiophene strongly activates the


-positions (2 and 5). Position 5 is sterically favored over position 2.
Step 1.1: Bromination
  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, addition funnel, and a gas outlet connected to a dilute NaOH scrubber (to trap HBr).

  • Dissolution: Charge 3-thiophenecarboxylic acid (50.0 g, 0.39 mol) and Glacial Acetic Acid (300 mL). Stir until fully dissolved.

  • Addition: Add a solution of Bromine (Br₂, 22 mL, 1.1 equiv) in Acetic Acid (100 mL) dropwise over 60 minutes at room temperature.

    • Critical Parameter: Maintain temperature < 30°C to prevent dibromination.

  • Reaction: Stir for 4 hours. Monitor by TLC (50% EtOAc/Hexane) or HPLC.

  • Workup: Pour the mixture into ice-cold water (1.5 L). A white precipitate will form. Stir for 30 minutes.

  • Isolation: Filter the solid, wash with cold water (3 x 200 mL), and dry in a vacuum oven at 45°C.

    • Yield: ~65-75 g (80-90%).

    • Purity Check: ¹H NMR (DMSO-d₆) should show two singlets (approx.

      
       7.6 and 8.2 ppm). Loss of the C5 proton confirms substitution.
      
Step 1.2: Esterification

Note: The free acid can poison Pd catalysts in the next step. The methyl ester is preferred.

  • Reaction: Dissolve the crude bromo-acid in Methanol (500 mL). Add Conc. H₂SO₄ (5 mL) carefully.

  • Reflux: Heat to reflux (65°C) for 12 hours.

  • Workup: Concentrate methanol to ~100 mL. Pour into saturated NaHCO₃ solution (caution: gas evolution). Extract with Ethyl Acetate (3 x 200 mL).

  • Purification: Dry organics over Na₂SO₄ and concentrate. Recrystallize from Hexanes if necessary.

    • Product: Methyl 5-bromo-3-thiophenecarboxylate.

Stage 2: Carbon-Carbon Bond Formation (Suzuki-Miyaura)

Objective: Couple the thiophene core with the cyclohexyl ring. Mechanism: Pd(0)-catalyzed cross-coupling between aryl halide and vinyl boronic acid.

Reagents Table
ReagentMW ( g/mol )Equiv.[1][2]Role
Methyl 5-bromo-3-thiophenecarboxylate221.071.0Electrophile
1-Cyclohexenylboronic acid 125.961.2Nucleophile
Pd(dppf)Cl₂ · DCM816.640.03Catalyst
K₂CO₃ (2M aq. solution)138.213.0Base
1,4-Dioxane-SolventMedium
Protocol
  • Degassing: In a reaction vessel, combine the thiophene ester and boronic acid in 1,4-Dioxane (10 mL per gram of substrate). Sparge with Nitrogen for 15 minutes.

    • Why? Oxygen causes homocoupling of boronic acids and oxidizes the Pd catalyst.

  • Catalyst Addition: Add Pd(dppf)Cl₂ and the aqueous K₂CO₃ solution.

  • Heating: Heat to 90°C for 4-6 hours under N₂ atmosphere.

  • Monitoring: HPLC should show complete consumption of the bromide.

  • Workup: Cool to RT. Filter through a pad of Celite to remove Pd black. Dilute with EtOAc, wash with water and brine.

  • Purification: Flash chromatography (SiO₂, 0-10% EtOAc in Hexanes).

    • Observation: The product is a UV-active oil or low-melting solid.

Stage 3: Hydrogenation & Hydrolysis

Objective: Reduce the double bond and deprotect the acid.

Step 3.1: Hydrogenation
  • Reaction: Dissolve the alkene intermediate in MeOH/EtOAc (1:1) . Add 10% Pd/C (10 wt% loading).

  • Conditions: Hydrogenate at 30-50 psi H₂ (Parr shaker or balloon for small scale) for 12 hours at RT.

  • Filtration: Filter through Celite. Concentrate to obtain Methyl 5-cyclohexylthiophene-3-carboxylate.

Step 3.2: Saponification
  • Reaction: Dissolve the hydrogenated ester in THF (5 vol) . Add LiOH (2M aq, 3 equiv) .

  • Stir: Stir at 50°C for 3 hours.

  • Acidification: Cool to 0°C. Acidify to pH 2 using 1M HCl.

  • Isolation: The product often precipitates. Filter and wash with water.[1][3][4][5] If oil forms, extract with DCM.

  • Final Polish: Recrystallize from Ethanol/Water or Toluene/Heptane.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected parameters.

ParameterExpected ResultDiagnostic Interpretation
¹H NMR (Aromatic) 2 signals (singlets or meta-coupled doublets)Confirms 2,5-disubstitution pattern. If 3 signals appear, regioselectivity failed.
¹H NMR (Aliphatic) Multiplets at 1.2–2.0 ppm (10H) + Multiplet at ~2.8 ppm (1H)Confirms presence of cyclohexyl group. Absence of olefinic protons (5.5-6.5 ppm) confirms hydrogenation.
HRMS (ESI-) [M-H]⁻ = 209.06Confirms formula C₁₁H₁₄O₂S.
Appearance White to Off-white crystalline solidYellowing indicates sulfur oxidation or impurities.

Process Workflow Diagram

Workflow cluster_0 Stage 1: Precursor Synthesis cluster_1 Stage 2: Coupling cluster_2 Stage 3: Finalization Step1 Bromination (Br2, AcOH, <30°C) Step2 Esterification (MeOH, H2SO4) Step1->Step2 85% Yield Step3 Suzuki Coupling (Pd(dppf)Cl2, Cyclohexenyl-B(OH)2) Step2->Step3 Regioselective Step4 Hydrogenation (H2, Pd/C) Step3->Step4 Reduction Step5 Hydrolysis (LiOH, Acidify) Step4->Step5 Deprotection

Figure 2: Integrated process workflow from raw material to final API intermediate.

Safety & Handling

  • Thiophene Compounds: Often have a distinct, unpleasant sulfur odor. Handle in a fume hood.

  • Bromine: Highly corrosive and toxic. Use a dropping funnel and ensure the scrubber is active.

  • Palladium Residues: Heavy metal waste must be segregated.

  • Hydrogenation: H₂ gas is flammable. Ensure proper grounding of equipment to prevent static discharge.

References

  • Regioselectivity in Thiophene Bromination Campaigne, E., & Bourgeois, R. C. (1954). "3-Substituted Thiophenes. VII. Derivatives of 3-Thiophenecarboxylic Acid." Journal of the American Chemical Society. Source: (Foundational work establishing 5-position reactivity).

  • Suzuki Coupling of Thiophenes Miyaura, N., & Suzuki, A. (1995). "Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds." Chemical Reviews. Source:

  • Synthesis of 5-bromothiophene-3-carboxylic acid Sigma-Aldrich Product Specification & Safety Data Sheet (CAS 16694-17-0). Source:

  • Industrial Application of Thiophene Carboxylates Beilstein Journal of Organic Chemistry (2007). "Development of potential manufacturing routes for substituted thiophenes." Source: [Beilstein J. Org. Chem.]([Link]]

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Application Notes and Protocols: 5-Cyclohexylthiophene-3-carboxylic acid in Fragment-Based Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the application of 5-Cyclohexylthiophene-3-carboxylic acid as a valuable fragment in fragment-based drug discovery (FBDD). While direct literature on this specific fragment's use in FBDD is emerging, its structural motifs—a thiophene core, a cyclohexyl group, and a carboxylic acid—are well-established pharmacophores. This guide synthesizes information from analogous compounds and established FBDD principles to provide detailed protocols for its synthesis, quality control, and integration into a typical FBDD workflow. We cover its utility in primary screening via biophysical methods like Surface Plasmon Resonance (SPR) and Nuclear Magnetic Resonance (NMR), and its role in structural biology efforts. Furthermore, we explore its potential in hit-to-lead optimization, offering a roadmap for its elaboration into more potent and drug-like candidates.

Introduction to this compound as a Fragment

Fragment-Based Drug Discovery (FBDD) has cemented its position as a powerful strategy for identifying novel lead compounds, particularly for challenging biological targets.[1] This approach relies on screening libraries of low molecular weight compounds, or "fragments," that exhibit weak but efficient binding to the target protein.[2] These initial hits then serve as starting points for structure-guided optimization into more potent molecules.[1]

This compound is a compelling candidate for inclusion in a fragment library. Its structure elegantly combines three key features that are highly advantageous in FBDD:

  • Thiophene Core: The thiophene ring is a privileged scaffold in medicinal chemistry, present in numerous FDA-approved drugs.[3] It serves as a rigid, aromatic core that can be readily functionalized, providing a solid anchor for binding and vectors for chemical elaboration.[4][5]

  • Cyclohexyl Group: This non-polar, three-dimensional moiety is an excellent probe for hydrophobic pockets within a protein's binding site.[6] Replacing a flat phenyl ring with a cyclohexyl group can increase the fraction of sp3 carbons, a feature often associated with improved clinical success rates.[7]

  • Carboxylic Acid: This functional group is a versatile hydrogen bond donor and acceptor, capable of forming strong, specific interactions with polar residues in a protein active site, such as arginine, lysine, or histidine.[8] Its presence often enhances aqueous solubility, a critical property for fragments that need to be screened at high concentrations.[9]

The strategic combination of these three motifs in a single, low-molecular-weight molecule makes this compound a high-quality starting point for an FBDD campaign.

Physicochemical Properties and Fragment Quality Assessment

A key principle in FBDD is the "Rule of Three," which provides guidelines for the physicochemical properties of an ideal fragment.[10][11] This rule helps to ensure that the fragment has a good starting point for optimization without becoming too large or lipophilic too quickly.

PropertyEstimated Value"Rule of Three" GuidelineAssessment
Molecular Weight (MW)~210.29 g/mol < 300 DaCompliant
cLogP~2.8 - 3.2≤ 3Compliant
Hydrogen Bond Donors1≤ 3Compliant
Hydrogen Bond Acceptors2≤ 3Compliant
Rotatable Bonds2≤ 3Compliant

Ligand Efficiency (LE):

Beyond the "Rule of Three," a critical metric for prioritizing fragment hits is Ligand Efficiency (LE).[12][13] LE relates the binding affinity of a molecule to its size (number of heavy atoms).[14] It provides a measure of the "binding energy per atom," allowing for the identification of small fragments that bind very efficiently.[15]

The formula for LE is: LE = - (ΔG) / N where ΔG is the Gibbs free energy of binding and N is the number of non-hydrogen atoms.[12]

A higher LE value indicates a more efficient binder and a more promising starting point for optimization. For this compound, with 14 heavy atoms, even a weak binding affinity in the high micromolar to millimolar range can result in a favorable LE.

Proposed Synthesis Protocol

Scheme 1: Proposed Synthesis of this compound

G cluster_0 Step 1: Bromination cluster_1 Step 2: Suzuki Coupling Thiophene-3-carboxylic_acid Thiophene-3-carboxylic acid 5-Bromo-thiophene-3-carboxylic_acid 5-Bromo-thiophene-3-carboxylic acid Thiophene-3-carboxylic_acid->5-Bromo-thiophene-3-carboxylic_acid Br2, Acetic Acid 5-Cyclohexylthiophene-3-carboxylic_acid This compound 5-Bromo-thiophene-3-carboxylic_acid->5-Cyclohexylthiophene-3-carboxylic_acid Pd catalyst, Base Cyclohexylboronic_acid Cyclohexylboronic acid Cyclohexylboronic_acid->5-Cyclohexylthiophene-3-carboxylic_acid

A proposed two-step synthesis.

Step 1: Bromination of Thiophene-3-carboxylic acid

  • Reagents and Materials:

    • Thiophene-3-carboxylic acid

    • Bromine

    • Glacial acetic acid

    • Water

    • Standard laboratory glassware

  • Procedure:

    • Dissolve thiophene-3-carboxylic acid in glacial acetic acid in a round-bottom flask equipped with a stir bar.

    • Slowly add a solution of bromine in glacial acetic acid to the reaction mixture at room temperature.

    • Stir the reaction for 1-2 hours, monitoring the progress by thin-layer chromatography (TLC).

    • Upon completion, pour the reaction mixture into a beaker of cold water to precipitate the product.

    • Collect the solid by vacuum filtration, wash with water, and dry under vacuum to yield 5-bromothiophene-3-carboxylic acid.

Step 2: Suzuki Coupling with Cyclohexylboronic acid

  • Reagents and Materials:

    • 5-Bromothiophene-3-carboxylic acid

    • Cyclohexylboronic acid

    • Palladium catalyst (e.g., Pd(PPh3)4)

    • Base (e.g., K2CO3 or Cs2CO3)

    • Solvent (e.g., Dioxane/water mixture)

    • Standard laboratory glassware for inert atmosphere reactions

  • Procedure:

    • To a degassed solution of 5-bromothiophene-3-carboxylic acid in the chosen solvent system, add cyclohexylboronic acid, the palladium catalyst, and the base.

    • Heat the reaction mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C for 12-24 hours, monitoring by TLC or LC-MS.

    • After completion, cool the reaction to room temperature and perform an aqueous workup.

    • Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to obtain this compound.

Application in FBDD Workflow

The following protocols outline the use of this compound in a typical FBDD campaign.

FBDD workflow for this compound.

Protocol 1: Fragment Library Preparation and Quality Control
  • Stock Solution Preparation:

    • Accurately weigh 5-10 mg of purified this compound.

    • Dissolve the compound in 100% DMSO to create a high-concentration stock solution (e.g., 100 mM).

    • Store the stock solution at -20°C in a desiccated environment.

  • Purity Analysis (LC-MS):

    • Dilute a small aliquot of the stock solution in an appropriate solvent (e.g., acetonitrile/water).

    • Inject the sample onto a liquid chromatography-mass spectrometry (LC-MS) system.

    • Analyze the chromatogram and mass spectrum to confirm the identity and purity of the compound (should be >95%).

  • Solubility Assessment:

    • Prepare a series of dilutions of the stock solution in the aqueous buffer that will be used for screening.

    • Visually inspect each dilution for precipitation.

    • Use nephelometry or dynamic light scattering for a more quantitative assessment of solubility. The fragment should be soluble at the highest screening concentration.

Protocol 2: Biophysical Screening - Surface Plasmon Resonance (SPR)
  • Sensor Chip Preparation and Target Immobilization:

    • Select an appropriate sensor chip (e.g., CM5 for amine coupling).

    • Activate the sensor surface using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

    • Inject the purified target protein over the activated surface to achieve the desired immobilization level.

    • Deactivate any remaining active esters with an injection of ethanolamine.

  • Binding Analysis:

    • Prepare a concentration series of this compound in the running buffer, including a buffer-only control.

    • Inject the fragment solutions over the immobilized target surface and a reference flow cell.

    • Monitor the binding response in real-time.

    • Regenerate the sensor surface between injections using a suitable regeneration solution (e.g., low pH glycine).

  • Data Analysis:

    • Subtract the reference flow cell data from the active flow cell data.

    • Fit the steady-state binding responses to a 1:1 binding model to determine the equilibrium dissociation constant (KD).

Protocol 3: Biophysical Screening - NMR Spectroscopy

This protocol describes a ligand-observed NMR experiment, such as Saturation Transfer Difference (STD) NMR.

  • Sample Preparation:

    • Prepare a solution of the target protein in a deuterated buffer (e.g., phosphate buffer in D2O).

    • Prepare a solution of this compound in the same deuterated buffer.

    • Mix the protein and fragment solutions to achieve final concentrations typically in the range of 10-50 µM for the protein and 100-500 µM for the fragment.

  • NMR Data Acquisition:

    • Acquire a standard 1D proton NMR spectrum of the fragment alone as a reference.

    • Acquire STD NMR spectra of the protein-fragment mixture. This involves irradiating the protein resonances and observing the transfer of saturation to the bound fragment.

    • Acquire a reference spectrum with the irradiation frequency set off-resonance from any protein signals.

  • Data Analysis:

    • Subtract the off-resonance spectrum from the on-resonance spectrum to generate the STD spectrum.

    • Signals present in the STD spectrum correspond to protons of the fragment that are in close proximity to the protein, confirming binding.

    • The relative intensities of the signals in the STD spectrum can provide information about which parts of the fragment are most critical for binding.

Protocol 4: Structural Biology - X-ray Crystallography
  • Co-crystallization or Soaking:

    • Co-crystallization: Mix the purified target protein with a molar excess of this compound and set up crystallization trials using various screens.

    • Soaking: Grow crystals of the apo-protein first. Then, transfer the crystals to a solution containing a high concentration of the fragment and allow them to soak for a defined period.

  • Data Collection:

    • Cryo-protect the crystals and flash-cool them in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.

  • Structure Determination and Analysis:

    • Process the diffraction data and solve the structure by molecular replacement using a known model of the target protein.

    • Build the model of the protein-fragment complex into the electron density map.

    • Refine the structure and analyze the binding mode of this compound, paying close attention to the specific interactions it makes with the protein.

Hit-to-Lead Optimization Strategies

Once this compound is confirmed as a hit, its simple structure provides multiple avenues for optimization into a potent lead compound.

Hit-to-lead optimization strategies.

  • Fragment Growing: The structural information from X-ray crystallography can guide the addition of new functional groups to the fragment. For example, if the cyclohexyl group is buried in a deep hydrophobic pocket, it could be extended or substituted to improve van der Waals contacts. The thiophene ring also has positions that can be functionalized to target nearby polar or non-polar regions.

  • Fragment Linking: If another fragment is found to bind in a proximal sub-pocket, a linker can be designed to connect the two fragments. This can lead to a dramatic increase in affinity and selectivity.

  • Fragment Merging: If a second, overlapping fragment hit is identified, the two structures can be merged to create a novel, larger compound that incorporates the key binding features of both.

Conclusion

This compound represents a high-potential fragment for FBDD campaigns. Its adherence to the "Rule of Three," combined with the presence of well-established pharmacophoric elements, makes it an excellent starting point for the discovery of novel therapeutics. The protocols and strategies outlined in this document provide a comprehensive framework for researchers to effectively utilize this fragment in their drug discovery programs, from initial screening to lead optimization. The true power of this fragment lies in its simplicity and synthetic tractability, which allows for rapid and rational evolution into a potent and selective drug candidate.

References

  • Dangi, R., et al. (2024). Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. RSC Medicinal Chemistry.
  • Wikipedia contributors. (2023, December 27). Ligand efficiency. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]

  • BioSolveIT. (n.d.). FBDD: Fragment-Based Drug Design. Retrieved from [Link]

  • do Canto, F. M., et al. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via19F NMR with confirmed binding to mutant HRASG12V. New Journal of Chemistry.
  • Scriven, P. (2018). The nature of ligand efficiency. Journal of Computer-Aided Molecular Design.
  • Lamoree, B., & Hubbard, R. E. (2013). The 'rule of three' for fragment-based drug discovery: Where are we now?. Drug Discovery Today: Technologies.
  • do Canto, F. M., et al. (2024). Synthesis of a thiophene-based fluorinated library applied to fragment-based drug discovery via 19F NMR with confirmed binding to mutant HRASG12V. RSC Publishing.
  • Hopkins, A. L., et al. (2014). The Role of Ligand Efficiency Measures in Drug Discovery.
  • Creative Biolabs. (n.d.). Ligand Efficiency (LE) Assessment. Retrieved from [Link]

  • GARDP. (n.d.). Ligand efficiency. REVIVE. Retrieved from [Link]

  • Erlanson, D. A., et al. (2021). What makes a good fragment in fragment-based drug discovery?. Expert Opinion on Drug Discovery.
  • Peng, J. W. (2025). Fragment-Based Drug Design: From Then until Now, and Toward the Future. Journal of Medicinal Chemistry.
  • Dominique, R. (2022, May 10). An Introduction to Fragment-Based Drug Discovery (FBDD). Drug Hunter.
  • Al-Ghorbani, M., et al. (2022). Design, Synthesis, Docking Studies and Antimicrobial Activity of 5-Substituted 4-Phenyl-2-(Phenylamino) Thiophene-3-Carboxylic Acid Ethyl Esters.
  • Dangi, R., et al. (2025). Medicinal chemistry-based perspective on thiophene and its derivatives: Exploring the structural insights to discover plausible druggable leads.
  • de Souza, G. A., et al. (2025). Fragment-based drug discovery: A graphical review. Progress in Biophysics and Molecular Biology.
  • Lauterbach, L. (2025). Thiophene Derivatives as Versatile Precursors for (Hetero)Arene and Natural Product Synthesis.
  • Li, Y., et al. (2024).
  • Fallacara, A. L., et al. (2020). Fragment based drug design and diversity-oriented synthesis of carboxylic acid isosteres. Bioorganic & Medicinal Chemistry.
  • Life Chemicals. (2016). What physico-chemical parameters must have molecules for fragment libraries?.
  • Jeschke, P. (2016). Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals. In Bioactive Carboxylic Compound Classes: Pharmaceuticals and Agrochemicals. Wiley-VCH.
  • Babine, R. E., et al. (2013). Stacking with No Planarity? The Role of the Cyclohexyl Ring in Ligand–Receptor Interactions. Journal of Medicinal Chemistry.
  • o2h discovery. (2025, November 20). Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. OBN.
  • van der Velden, W. J. C., et al. (2026). Leveraging fragment-based drug discovery to advance 3D scaffolds into potent ligands: application to the histamine H1 receptor. Chemical Science.
  • Maddali, S., et al. (2021). Regioselective Synthesis of 5-Propyl-2-((trityloxy)methyl)thiophene-3-carbaldehyde. Molbank.
  • Olejniczak, E. T., et al. (2013, June 25). Fragment-Based Drug Discovery. Proteopedia.
  • Bosisio, S., et al. (2018). Metabolism and hydrophilicity of the polarised 'Janus face' all-cis tetrafluorocyclohexyl ring, a candidate motif for drug discovery. Chemical Science.
  • Jadoon, M. A., et al. (2018). CYCLOHEXANE AND ITS FUNCTIONALLY SUBSTITUTED DERIVATIVES: IMPORTANT CLASS OF ORGANIC COMPOUNDS WITH POTENTIAL ANTIMICROBIAL ACTIVITIES. Journal of Animal and Plant Sciences.
  • Lorthiois, E., et al. (2021). Optimization of Potent and Selective Cyclohexyl Acid ERAP1 Inhibitors Using Structure- and Property-Based Drug Design. ACS Medicinal Chemistry Letters.
  • Henegar, K. E., et al. (2025). A Novel and Expeditious Approach to Thiophene-3-carboxylates.
  • Singh, S. P., & Kumar, D. (2020).

Sources

Troubleshooting & Optimization

Technical Support Center: Solubilization of 5-Cyclohexylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: #SOL-5CTC-DMSO Status: Open Agent: Senior Application Scientist[1]

Executive Summary: The Solubility Paradox

User Issue: Difficulty dissolving 5-Cyclohexylthiophene-3-carboxylic acid in Dimethyl Sulfoxide (DMSO), or observing precipitation in stored stock solutions.

Technical Diagnosis: This molecule presents a classic "amphiphilic conflict" in solvation physics.

  • The "Sticky" Head: The carboxylic acid group (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

    
    ) at position 3 creates strong intermolecular hydrogen bonds, forming stable dimers in the solid state. This high lattice energy resists initial dissolution.[1]
    
  • The "Greasy" Tail: The cyclohexyl group at position 5 is bulky and lipophilic (hydrophobic).[1] While DMSO is a polar aprotic solvent, it is not a "magic bullet" for large aliphatic hydrocarbons.[1]

  • The Antagonist: Water.[1] DMSO is highly hygroscopic.[1][2] Absorbed atmospheric water acts as a potent anti-solvent for the cyclohexyl moiety, causing the "crashing out" (precipitation) often observed in older stock solutions.

Troubleshooting Decision Tree

Before proceeding with chemical modifications, follow this logic flow to diagnose the specific barrier to solubilization.

Solubility_Workflow Start Compound Undissolved in DMSO Step1 Step 1: Physical Disruption (Vortex 2 min) Start->Step1 Check1 Clear Solution? Step1->Check1 Step2 Step 2: Thermal Energy (Heat to 40°C + Sonicate) Check1->Step2 No Success Proceed to Assay Check1->Success Yes Check2 Clear Solution? Step2->Check2 Step3 Step 3: Chemical Assistance (Add Organic Base) Check2->Step3 No Check2->Success Yes Check3 Clear Solution? Step3->Check3 Step4 Step 4: Check Solvent Integrity (Is DMSO wet?) Check3->Step4 No Check3->Success Yes Fail Discard Solvent Use Anhydrous DMSO Step4->Fail

Figure 1: Logical workflow for troubleshooting solubility issues. Follow steps sequentially to avoid unnecessary chemical modification.

Protocol Module: Step-by-Step Solutions

Method A: Breaking the Crystal Lattice (Physical)

Use this for initial preparation of stocks (10mM - 50mM).

The Science: The carboxylic acid groups form dimers held together by two hydrogen bonds.[1] DMSO is a strong H-bond acceptor (S=O group).[1] Heating provides the kinetic energy to break the acid-acid H-bonds, allowing DMSO molecules to intercalate and solvate the monomer.

  • Weighing: Weigh the solid into a glass vial (avoid polystyrene, which DMSO can leach).[1]

  • Solvent Addition: Add Anhydrous DMSO (Grade: ≥99.9%, Water <0.05%).[1]

  • Vortexing: Vortex at max speed for 60 seconds.

  • Thermal Shock: If solid remains, place the sealed vial in a 37°C - 45°C water bath for 10 minutes.

    • Note: Do not exceed 60°C. While thiophenes are stable, high heat can accelerate oxidation in DMSO.[1]

  • Sonication: Sonicate in a bath sonicator (35-40 kHz) for 5-10 minutes. The cavitation energy helps disperse the hydrophobic cyclohexyl groups.[1]

Method B: The "Base Trick" (Chemical)

Use this for high-concentration stocks (>50mM) or stubborn solids.

The Science: this compound is a weak acid (estimated pKa ~3.5 - 4.1).[1] By adding a base, you deprotonate the carboxylic acid (ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">


). The resulting anion is highly polar and significantly more soluble in DMSO due to strong ion-dipole interactions.[1]

Recommended Reagents:

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA) .[1]

  • Avoid: NaOH or KOH pellets (these are poorly soluble in pure DMSO and introduce water).[1]

Protocol:

  • Calculate the molarity of your target solution (e.g., 100 mM).[1]

  • Add DMSO to 90% of the final volume.[1]

  • Add 1.1 molar equivalents of TEA or DIPEA.[1]

    • Example: For 1 mmol of compound, add 1.1 mmol of TEA.[1]

  • Vortex.[1][3] The solution should clear almost instantly as the salt forms.[1]

  • Top up to final volume with DMSO.[1]

Critical Data: The Water Factor

DMSO is hygroscopic.[1][2] It can absorb up to 10% of its weight in water from the atmosphere within 24 hours if left open.[1]

Why this matters for YOUR molecule: The cyclohexyl group is hydrophobic.[1] As water content in DMSO rises, the "solvating power" for the cyclohexyl tail drops drastically.[1]

DMSO ConditionWater ContentSolubility Prediction for this compound
Fresh Ampoule < 0.05%High (Clear solution)
Stored (Cap loose) 0.5 - 1.0%Moderate (Risk of precipitation at 4°C)
Old / Open Bottle > 2.0%Low (Cloudy / Solid precipitate)

Visualizing the Mechanism:

Solvation_Mechanism Acid Acid Dimer (Insoluble) Result_Dry Solvated Monomer Acid->Result_Dry + Dry DMSO (Breaks Dimer) Result_Wet Precipitated Solid Acid->Result_Wet + Wet DMSO (Hydrophobic Effect) DMSO DMSO (H-Bond Acceptor) DMSO->Result_Dry Water Water (Anti-Solvent) Water->Result_Wet

Figure 2: Mechanistic impact of solvent quality. Dry DMSO solvates the monomer; water forces the hydrophobic cyclohexyl groups to aggregate (precipitate).

Frequently Asked Questions (FAQs)

Q: Can I use this DMSO stock for cell culture assays? A: Yes, but with caveats.

  • Toxicity: Ensure the final DMSO concentration on cells is < 0.5% (v/v).[1]

  • Precipitation Shock: When you pipette the DMSO stock into aqueous cell media (buffer), the compound may precipitate immediately because the media is 99% water (the anti-solvent).

    • Fix: Dilute the stock stepwise.[1] First, dilute 1:10 in pure DMSO, then dilute that intermediate into the media with rapid mixing.[1]

Q: My stock solution froze in the fridge and now has crystals that won't dissolve. Is it ruined? A: Likely not ruined, but physically aggregated.[1]

  • DMSO freezes at 18.5°C. Re-thaw completely at 37°C.

  • If crystals remain after thawing, water may have entered during the freeze-thaw cycle (condensation).[1]

  • Action: Add 1-2µL of pure TEA (if assay compatible) or sonicate at 40°C. If it remains cloudy, filter it (0.2µm PTFE) and re-quantify concentration via UV-Vis or HPLC, as you likely lost mass.

Q: Why not just use Ethanol? A: Ethanol is a protic solvent.[1] While it dissolves the acid well, the cyclohexyl group might still struggle at high concentrations.[1] More importantly, Ethanol evaporates rapidly, changing your stock concentration over time.[1] DMSO is non-volatile, ensuring concentration stability.[1]

References

  • Gaylord Chemical Company. (2021).[1] Dimethyl Sulfoxide (DMSO) Solubility Data. Bulletin #102. [Link]

  • Balbach, S., & Korn, C. (2004).[1] Pharmaceutical evaluation of early development candidates "the 100 mg approach". International Journal of Pharmaceutics, 275(1-2), 1-12.[1] [Link]

  • Di, L., & Kerns, E. H. (2006).[1] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1] [Link]

  • PubChem. (n.d.).[1] Thiophene-3-carboxylic acid (Compound Summary). National Library of Medicine.[1] [Link]

Sources

Technical Support Center: Purification of 5-Cyclohexylthiophene-3-carboxylic Acid

[1]

Executive Summary: The Amphiphilic Challenge

Purifying 5-Cyclohexylthiophene-3-carboxylic acid presents a unique challenge due to its amphiphilic nature.[1] The molecule possesses a polar, ionizable head group (carboxylic acid, pKa ~3.5–4.0) and a bulky, lipophilic tail (cyclohexyl ring).[2]

  • The Trap: The cyclohexyl group increases solubility in non-polar solvents and acts as a surfactant, leading to persistent emulsions during aqueous workups and "oiling out" during recrystallization.[1]

  • The Solution: This guide prioritizes an Acid-Base Swing protocol to leverage the ionizable head group, followed by a controlled recrystallization strategy designed to prevent oiling out.[1]

Module 1: Chemical Extraction (The Foundation)[1][2]

Objective: Remove neutral impurities (decarboxylated byproducts, unreacted starting materials) and metal catalysts.[2]

The "Acid-Base Swing" Protocol

This method relies on the reversible ionization of the carboxylic acid.[1] The cyclohexyl tail often causes emulsions; the steps below specifically mitigate this.

Reagents Required:

  • 1M NaOH or KOH (Do not use carbonates if possible, to avoid foaming)[2]

  • Dichloromethane (DCM) or Methyl tert-butyl ether (MTBE)[1][2]

  • 6M HCl (for acidification)[1][2]

  • Brine (saturated NaCl)[1][2]

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in 1M NaOH (3-4 equivalents). Ensure pH > 10.

    • Note: If the solid is stubborn, add a small amount (<5%) of methanol to aid wetting.

  • The "Neutral" Wash: Extract the aqueous alkaline layer with DCM (2x).[1]

    • Action: Discard the organic layer.[1] This layer contains non-acidic impurities (e.g., 5-cyclohexylthiophene).[1]

    • Critical: If an emulsion forms, add brine or a small amount of solid NaCl to break it. Centrifugation is highly effective here.

  • Acidification: Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid. Wash with cold water to remove salts.[1]

  • Drying: Dry under vacuum at 40°C. Do not exceed 60°C to prevent thermal decarboxylation.[1]

Workflow Visualization

ExtractionWorkflowstartCrude SolidbaseDissolve in 1M NaOH(pH > 10)start->basewashWash with DCM/MTBEbase->washsepSeparate Layerswash->seporg_wasteOrganic Layer(Neutral Impurities)sep->org_wasteDiscardaq_layerAqueous Layer(Product as Carboxylate)sep->aq_layerKeepacidifyAcidify with 6M HCl(pH < 2, 0°C)aq_layer->acidifyprecipPrecipitate & Filteracidify->precip

Figure 1: Acid-Base Swing Extraction Logic.[1][2] Blue nodes represent chemical transformation; Green represents product retention.[2]

Module 2: Recrystallization (The Polish)[1][2]

Objective: Remove trace isomers and improve physical form.

The "Oiling Out" Risk: The cyclohexyl group lowers the melting point and disrupts crystal packing.[1] If a hot solution is cooled too rapidly, the product may separate as an oil rather than a crystal.

Recommended Solvent Systems
Solvent SystemRatio (v/v)SuitabilityNotes
Ethanol / Water 70:30 to 50:50High Best balance.[1][2] Water acts as the anti-solvent.[1]
Toluene / Heptane 1:1 to 1:3Medium Good for removing non-polar impurities.[2] Risk of oiling out is higher.
Acetonitrile 100%Medium Good for polarity balance, but solubility might be too high at RT.
Protocol: Anti-Solvent Addition Method (Ethanol/Water)[1][2]
  • Dissolution: Place the dried solid in a flask. Add Ethanol and heat to near reflux (~75°C) until fully dissolved. Use the minimum amount necessary.

  • Anti-Solvent Addition: While maintaining heat, add Water dropwise until a faint, persistent turbidity (cloudiness) appears.

  • Clarification: Add 1-2 drops of Ethanol to clear the solution again.[1]

  • Seeding (Critical): Remove from heat. Add a "seed crystal" of pure product if available.

  • Slow Cooling: Allow the flask to cool to room temperature slowly (wrap in a towel or place in a warm water bath that cools naturally).

    • Troubleshooting: If oil droplets appear, reheat slightly to redissolve and scratch the glass wall with a rod to induce nucleation.

  • Harvest: Cool to 4°C, filter, and wash with cold 50:50 EtOH/Water.

Module 3: Chromatography (High Purity)

Objective: Separation of regioisomers or stubborn impurities (e.g., decarboxylated thiophene).

The "Streaking" Issue: Carboxylic acids interact strongly with the silanols on silica gel, causing peak tailing (streaking).

The Fix: You must use an acid modifier in your mobile phase.[1]

Protocol
  • Stationary Phase: Silica Gel (40–63 µm).[2]

  • Mobile Phase A: Hexanes (or Heptane).[2]

  • Mobile Phase B: Ethyl Acetate (containing 1% Acetic Acid ).[2]

  • Gradient: 0% B → 40% B.

    • Note: The product typically elutes around 20–30% EtOAc depending on the column loading.[1]

  • Loading: Dissolve the sample in a minimum amount of DCM or adsorb onto Celite (dry loading) if solubility is poor in the mobile phase.[1]

Troubleshooting Matrix

SymptomProbable CauseCorrective Action
Emulsion during extraction Cyclohexyl group surfactant effect.[1]1. Add solid NaCl (saturate aqueous layer).2. Filter through a Celite pad.3. Use centrifugation.[1]
Product "oils out" Cooling too fast; solvent boiling point > product melting point.1. Reheat to dissolve.2. Add seed crystals.3. Cool very slowly (insulate flask).
Low Yield (Acid-Base) pH not low enough; Product is slightly water soluble.[1][2]1. Ensure pH < 2.2. Saturate aqueous layer with NaCl (salting out) before final filtration.[2]
Tailing on TLC/Column Ionization of -COOH group on silica.Add 1% Acetic Acid or 0.5% Formic Acid to the mobile phase.[1]
Product is colored (Pink/Brown) Oxidation of thiophene ring or polymer formation.[2]Treat with activated charcoal during the hot recrystallization step.[1]

Frequently Asked Questions (FAQs)

Q1: My product has a pinkish hue after purification. Is it impure?

  • A: Thiophene derivatives are sensitive to oxidation, which can produce trace colored impurities (quinoidal species) that are intensely colored even at ppm levels.[2] If NMR/HPLC shows >98% purity, the color is likely cosmetic. To remove it, reflux the solution with Activated Carbon for 15 minutes and filter while hot before crystallization.

Q2: Can I distill this compound?

  • A: Not recommended. Thiophene-3-carboxylic acids are prone to thermal decarboxylation (losing CO2) at high temperatures, especially if metal traces are present.[1][2] Vacuum sublimation is a safer alternative if the melting point is stable.[1]

Q3: Why is the melting point lower than the literature value for similar thiophenes?

  • A: The cyclohexyl group is flexible and bulky, which often disrupts the crystal lattice packing efficiency compared to a methyl or phenyl group, leading to a lower melting point. Ensure you dry the sample thoroughly, as trapped solvent (solvates) can also depress the melting point.

References

  • BenchChem. (2025).[2][3] Technical Support Center: 5-Aminothiophene-3-carboxylic acid Purification. (Provides foundational protocols for thiophene acid recrystallization and silica streaking solutions). [1][2]

  • University of Rochester. (n.d.).[2] Reagents & Solvents: Solvents for Recrystallization. (General solvent selection rules for lipophilic/polar compounds).

  • PubChem. (2025).[2][4] Thiophene-3-carboxylic acid | C5H4O2S.[1][4][5] (Physicochemical properties and pKa data). [1][2]

  • Google Patents. (2009).[2] Process for the purification of thiophenes (US20090318710A1).[2] (Industrial scale precipitation and cooling methods for substituted thiophenes).

Recrystallization solvents for lipophilic thiophene carboxylic acids

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Recrystallization of Lipophilic Thiophene Carboxylic Acids

Introduction: The Solubility Paradox

Welcome to the Advanced Purification Support Hub. You are likely here because your thiophene carboxylic acid is behaving unpredictably—either refusing to crystallize, separating as an oil, or decomposing during heating.

Thiophene carboxylic acids present a unique "push-pull" solubility challenge. The carboxylic acid head group (


) is highly polar and capable of hydrogen bonding, while the thiophene ring (especially when substituted with alkyl chains, halogens, or aryl groups) renders the bulk of the molecule lipophilic.

This guide moves beyond generic protocols to address the specific physicochemical behavior of this class.

Module 1: Solvent System Selection

User Question: I have a 5-substituted-2-thiophenecarboxylic acid. Standard ethanol recrystallization yielded a sticky gum. Which solvent system should I use?

Scientist Response: For lipophilic thiophenes, Ethanol is often too polar to act as a single solvent, leading to "oiling out" (liquid-liquid phase separation) rather than crystallization. You must modulate the dielectric constant of your medium.

Use the Solvent Polarity Matching Table below to select a binary system based on your specific derivative's lipophilicity.

Table 1: Recommended Solvent Systems
Compound ClassLipophilicityRecommended Solvent SystemMechanism of Action
Parent Acid (e.g., 2-Thiophenecarboxylic acid)LowWater (Hot) or Water/EtOH (9:1)High solubility in hot water (

); crystallizes sharply on cooling due to H-bonding dominance [1].
Halogenated (e.g., 5-Bromo-2-thiophenecarboxylic acid)MediumHeptane / Ethyl Acetate (Start 3:1)The halogen increases lipophilicity. Heptane acts as the anti-solvent to force lattice formation, while EtOAc solvates the polar head [2].
Alkyl-Substituted (e.g., 3-Methyl-2-thiophenecarboxylic acid)HighHexane / Toluene or Pure Toluene Alkyl chains disrupt water solubility completely. Toluene provides

-

stacking interactions with the thiophene ring [3].
Poly-substituted / Complex Very HighAcetonitrile High dielectric constant but aprotic. Good for compounds that form solvates with alcohols.

Module 2: Troubleshooting "Oiling Out"

User Question: My solution turned cloudy, but instead of crystals, distinct oily droplets formed at the bottom. How do I save this batch?

Scientist Response: "Oiling out" occurs when the Liquid-Liquid Phase Separation (LLPS) boundary is crossed before the Solid-Liquid Solubility curve. This usually happens because the melting point of your solvated compound (which is depressed by impurities) is lower than the temperature at which saturation occurs.

The Rescue Protocol:

  • Re-heat the mixture until the oil redissolves (clear solution).

  • Add more "Good" Solvent: Slightly lower the saturation level by adding 10-15% more of the solvent that dissolves your compound (e.g., EtOAc).

  • Seed at High Temp: Add seed crystals before the solution cools to the oiling temperature.

  • Insulate: Wrap the flask in foil/cotton. Rapid cooling promotes oiling; slow cooling promotes crystal lattice assembly.

Visual Workflow: The Oiling Out Rescue Loop

OilingOutRescue Start Problem: Product Oils Out (Liquid Droplets Form) Reheat Step 1: Re-heat to Boiling (Dissolve Oil) Start->Reheat Decision Is solution clear? Reheat->Decision AddSolvent Step 2: Add 10% 'Good' Solvent (Shift Saturation Point) Decision->AddSolvent No (Still Oily) Seed Step 3: Add Seed Crystals at Elevated Temp (T > T_oil) Decision->Seed Yes AddSolvent->Reheat Cool Step 4: Slow Cool (Insulate Flask) Seed->Cool Result Crystalline Solid Cool->Result

Caption: Logic flow for converting an oiled-out phase separation into a crystalline suspension.

Module 3: Chemical Purification (The "Nuclear" Option)

User Question: Recrystallization failed 3 times. The impurities are structurally similar isomers. Is there a non-chromatographic alternative?

Scientist Response: Yes. Thiophene carboxylic acids allow for Acid-Base Swing Purification . This uses the acidity of the


 group (

) to chemically separate it from non-acidic impurities (decarboxylated byproducts, thiophene starting material).

Protocol:

  • Dissolution: Dissolve crude solid in organic solvent (e.g., Diethyl Ether or EtOAc).

  • Extraction: Extract with 1M NaOH or Sat.

    
     .
    
    • Mechanism:[1][2][3][4] The acid converts to the water-soluble sodium thiophene-carboxylate salt. Impurities stay in the organic layer.

  • Wash: Wash the aqueous layer with fresh organic solvent (removes trapped neutrals).

  • Precipitation: Acidify the aqueous layer carefully with HCl to pH ~2.

    • Result: The purified free acid will precipitate as a solid.

  • Final Polish: Recrystallize this precipitate using the Table 1 solvents.

Module 4: Preventing Decarboxylation

User Question: My yield is low, and NMR shows the loss of the carboxylic proton. What happened?

Scientist Response: You likely triggered thermal decarboxylation. Thiophene rings are electron-rich. If the carboxyl group is at position 2 (adjacent to sulfur), the inductive effect facilitates the loss of


 at high temperatures, especially in high-boiling solvents like DMSO or DMF [4].

Safety Rules for Thiophene Acids:

  • Avoid Boiling > 100°C: Do not use high-boiling solvents if possible.

  • Avoid Basic Heating: Never heat the salt form strongly in the presence of base/copper, as this is the specific recipe for decarboxylation [4].

  • Vacuum Dry: Always dry crystals under vacuum at moderate temps (40-50°C) rather than oven drying at >100°C.

Visual Workflow: Solvent Selection Decision Tree

SolventSelection Start Select Solvent System CheckSol Is it Water Soluble (at 100°C)? Start->CheckSol Water Use Water (Parent Acid) CheckSol->Water Yes CheckLip Lipophilic Substituents? CheckSol->CheckLip No Binary Use EtOAc / Heptane (Halogenated) CheckLip->Binary Halogens Aromatic Use Toluene (Alkyl/Aryl) CheckLip->Aromatic Alkyl Chains

Caption: Decision tree for selecting the initial solvent system based on chemical structure.

References

  • Sigma-Aldrich. (n.d.). Product Specification: 2-Thiophenecarboxylic acid. Retrieved from

  • ResearchGate Discussion. (2014). How to avoid the formation of oil droplets during recrystallization? Retrieved from

  • Sumitomo Chemical Co. (2011). Method for producing 3-methyl-2-thiophenecarboxylic acid. EP Patent 2298756A1. Retrieved from

  • LNEYA Temperature Control. (n.d.). Decarboxylation of aromatic acids and temperature control. Retrieved from

Sources

Technical Support Center: Optimizing the Synthesis of 5-Cyclohexylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 5-Cyclohexylthiophene-3-carboxylic acid. This document is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions. Our goal is to help you navigate the common challenges of this synthesis and optimize your reaction yields and product purity.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to prepare this compound?

There are two primary and reliable synthetic strategies to construct the this compound scaffold:

  • Suzuki-Miyaura Cross-Coupling: This is often the preferred route due to its high functional group tolerance and generally good yields. The synthesis typically starts from a dibrominated thiophene, where one bromine is selectively coupled with a cyclohexyl group, followed by carboxylation. A key intermediate is 5-bromothiophene-3-carboxylic acid.[1][2]

  • Grignard Reagent Carboxylation: This classic method involves the formation of a thienyl-magnesium or thienyl-lithium species from a halogenated thiophene precursor, followed by quenching with carbon dioxide (dry ice).[3][4][5][6] While effective, this route is highly sensitive to moisture and functional groups that are incompatible with organometallic reagents.[7]

Q2: I'm planning a Suzuki-Miyaura coupling approach. What are the critical parameters to control for a high yield?

The success of a Suzuki-Miyaura coupling hinges on several key factors:

  • Catalyst System: The choice of palladium catalyst and ligand is crucial. A common and effective system is Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine ligand such as SPhos.[8] The catalyst loading is typically low (0.5-5 mol%).[9]

  • Base: An appropriate base is required to activate the boronic acid. Inorganic bases like K₂CO₃, K₃PO₄, or Cs₂CO₃ are commonly used.[8][9] The choice of base can significantly impact the reaction rate and yield.

  • Solvent System: The reaction is often performed in a two-phase solvent system, such as a mixture of an organic solvent (e.g., toluene, 1,4-dioxane, or THF) and water, to facilitate the dissolution of both the organic and inorganic reagents.[2][10]

  • Temperature: Reaction temperatures typically range from room temperature to reflux, depending on the reactivity of the substrates. Microwave irradiation can sometimes be used to shorten reaction times and improve yields.[11]

Q3: My Grignard reaction for carboxylation is giving a low yield. What could be the issue?

Low yields in Grignard-based carboxylations are a common problem and often point to one of the following issues:

  • Moisture: Grignard reagents are extremely strong bases and will be quenched by even trace amounts of water in the glassware, solvent, or on the surface of the magnesium turnings.[7] Ensure all glassware is oven-dried and cooled under an inert atmosphere, and use anhydrous solvents.

  • CO₂ Quality and Addition: Use freshly crushed, high-quality dry ice. The addition of the Grignard reagent to a slurry of dry ice in an anhydrous solvent (like THF or diethyl ether) is a common procedure.[4] Adding CO₂ gas can also work, but ensure it is dry.[6]

  • Formation of the Grignard Reagent: Incomplete formation of the Grignard reagent is a frequent cause of low yields. Ensure the magnesium turnings are activated (e.g., with a small crystal of iodine or 1,2-dibromoethane) and that the reaction is initiated correctly.[3]

  • Incompatible Solvents: While THF is a common solvent, it can be deprotonated and cleaved by very strong bases, especially at room temperature or above.[12] For challenging cases, consider using diethyl ether or a hydrocarbon solvent like hexane.[12]

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis of this compound.

Problem 1: Low or No Product Yield
Potential Cause Recommended Solution & Explanation
Inactive Catalyst (Suzuki Coupling) The Pd(0) species is the active catalyst. If your Pd(II) precatalyst fails to be reduced, the reaction will not proceed. Ensure your phosphine ligand is not oxidized and consider using a catalyst system known for robust in-situ reduction. Palladium black precipitation is a visual indicator of catalyst decomposition.[13]
Poor Quality Boronic Acid (Suzuki Coupling) Boronic acids can dehydrate to form boroxines or undergo protodeboronation, reducing their activity.[14] Use fresh, high-quality boronic acid or a more stable derivative like a boronic ester.[14]
Incomplete Lithiation/Grignard Formation The formation of the organometallic intermediate is critical. For lithiation with n-BuLi, a deep red or orange color is often indicative of the anion formation, but this is not a quantitative measure.[12] For Grignard reactions, ensure magnesium is properly activated. If the reaction fails to initiate, try adding a small amount of pre-formed Grignard reagent.
Quenching of Organometallic Reagents Trace amounts of water or acidic protons in the starting material will destroy your Grignard or organolithium reagent.[7] Ensure all reagents and solvents are scrupulously dried and the reaction is run under a strict inert atmosphere (Argon or Nitrogen).
Problem 2: Significant Amount of Starting Material Recovered

This issue typically indicates that the reaction has stalled or is proceeding very slowly.

Troubleshooting Workflow: Unreacted Starting Material

Caption: Troubleshooting decision tree for unreacted starting material.

Problem 3: Formation of Significant Byproducts
Byproduct Likely Cause & Identification Recommended Solution
Homo-coupling Products (e.g., Bicyclohexyl, Bithiophene) Cause (Suzuki): This common side reaction occurs when the boronic acid couples with itself or the aryl halide couples with itself.[11][13] Identification: Can be identified by GC-MS or NMR, showing symmetrical products.Use a slight excess of the boronic ester over the boronic acid, as esters are generally more stable and less prone to homo-coupling.[11] Ensure efficient stirring and slow addition of reagents.
Protodeboronation/Dehalogenation Product (Thiophene) Cause: The boronic acid is replaced by a proton from the solvent (protodeboronation), or the halide is reductively cleaved (dehalogenation).[14] Identification: The appearance of the parent thiophene or cyclohexyl-thiophene without the carboxylic acid.Ensure your base is not too strong for the substrate. Use anhydrous and de-gassed solvents to minimize proton sources and oxidative side reactions.
Di-acid or Over-carboxylation Cause (Carboxylation): If there are other acidic protons on the thiophene ring, a strong base like n-BuLi can deprotonate multiple sites, leading to dicarboxylation.[15] Identification: A product with a different mass and NMR spectrum consistent with two carboxylic acid groups.Use a less reactive organometallic reagent or a more selective base. Careful control of stoichiometry (1.0 equivalent of base) is critical. The C-H acidity of thiophene is a known factor to consider.[15][16]
Problem 4: Difficulty in Product Purification
Issue Potential Cause Recommended Solution & Explanation
Product is an Emulsion or Oil The product may not be fully protonated, or residual salts might be present.After acidification with a strong acid like HCl, ensure the pH is sufficiently low (pH 1-2).[17] Wash the organic extract thoroughly with water and then brine to remove inorganic salts.
Co-elution of Impurities on Silica Gel The polarity of the product might be very close to that of a byproduct or remaining starting material.Consider recrystallization as an alternative purification method. Heptane or aqueous ethanol can be effective solvents for recrystallization of similar compounds.[18][19] If using chromatography, try a different solvent system or a different stationary phase (e.g., alumina).
Product Loss During Workup The carboxylate salt may have some solubility in the organic layer, or the carboxylic acid may have some solubility in the aqueous layer, leading to losses during extraction.[17]Perform multiple extractions with your organic solvent (e.g., 3x with ethyl acetate) to ensure complete recovery from the aqueous phase after acidification. Back-extraction of the combined organic layers with a mild base (e.g., sat. NaHCO₃ solution) can sometimes help to isolate the acidic product from neutral impurities.

Detailed Experimental Protocol: Suzuki-Miyaura Route

This protocol outlines the synthesis of this compound starting from 5-bromothiophene-3-carboxylic acid.

Step 1: Esterification of 5-bromothiophene-3-carboxylic acid

  • To a solution of 5-bromothiophene-3-carboxylic acid (1.0 eq) in anhydrous dichloromethane (DCM), add N,N'-dicyclohexylcarbodiimide (DCC, 1.2 eq) and a catalytic amount of 4-dimethylaminopyridine (DMAP, 0.1 eq).[2]

  • Add an alcohol (e.g., ethanol or methanol, 1.5 eq) dropwise.

  • Stir the reaction at room temperature for 12-24 hours, monitoring by TLC.

  • Filter off the dicyclohexylurea (DCU) precipitate and wash with DCM.

  • Concentrate the filtrate and purify by column chromatography to yield the ester.

Step 2: Suzuki-Miyaura Cross-Coupling

  • In a flask, combine the 5-bromothiophene-3-carboxylate ester (1.0 eq), cyclohexylboronic acid (1.2 eq), and potassium carbonate (2.0-3.0 eq).[10]

  • Add a solvent mixture of 1,4-dioxane and water (e.g., 4:1 ratio).[2]

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

  • Add the palladium catalyst (e.g., Pd(PPh₃)₄, 3-5 mol%) under a positive pressure of inert gas.

  • Heat the reaction mixture to 80-100 °C and stir for 4-12 hours, monitoring by TLC or GC-MS.

  • After completion, cool the reaction, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the cyclohexylthiophene ester.

Step 3: Saponification (Hydrolysis) of the Ester

  • Dissolve the purified ester in a mixture of an alcohol (e.g., ethanol) and water.

  • Add an excess of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH).

  • Heat the mixture to reflux and stir for 2-4 hours until the reaction is complete (monitored by TLC).

  • Cool the reaction mixture and remove the alcohol under reduced pressure.

  • Dilute the remaining aqueous solution with water and wash with a non-polar organic solvent (e.g., hexane or ether) to remove any non-acidic impurities.

  • Cool the aqueous layer in an ice bath and carefully acidify with concentrated HCl until the pH is ~1-2.

  • Collect the precipitated solid by vacuum filtration, wash thoroughly with cold water, and dry under vacuum to yield the final product, this compound.[17][19]

References

Sources

Technical Support Hub: Purification of 5-Cyclohexylthiophene-3-carboxylic Acid

[1]

Introduction

Welcome to the technical support guide for 5-Cyclohexylthiophene-3-carboxylic acid . This intermediate is frequently generated via Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) of a 5-halothiophene ester followed by hydrolysis.[1]

The presence of the cyclohexyl group significantly increases lipophilicity compared to simple thiophene acids, creating unique challenges in solubility and phase separation. Furthermore, the thiophene sulfur atom acts as a "soft" ligand, tenaciously binding Palladium (Pd) residues, which requires aggressive scavenging protocols.

This guide provides a self-validating workflow designed to move from crude reaction mixture to pharmaceutical-grade purity (>98%).

Module 1: The "Self-Validating" Baseline (Acid-Base Extraction)

Issue: Crude material is dark, sticky, or contains non-acidic organic impurities (unreacted starting materials, de-halogenated byproducts).[1] Solution: A pH-swing extraction.[1] This is your primary purification step.[1]

The Protocol

Why this works: The pKa of thiophene-3-carboxylic acids is typically ~3.5–4.[1]0. By raising the pH > 10, we convert the target into its water-soluble carboxylate salt, leaving non-acidic impurities in the organic phase.

Step-by-Step Workflow:

  • Dissolution: Dissolve the crude solid in Ethyl Acetate (EtOAc) or Dichloromethane (DCM) .[1]

    • Note: Use at least 10 volumes (10 mL/g) of solvent.[1] The cyclohexyl group promotes emulsions; dilute solutions separate faster.

  • Salt Formation (Target to Aqueous): Extract the organic layer with 1M NaOH (2 x 5 vol).[1]

    • Validation Check: Measure the pH of the aqueous layer. It must be >12.

    • Visual Check: The organic layer should retain most of the dark color (tars/neutrals). The aqueous layer should be light yellow/orange.

  • Washing (Critical): Wash the combined basic aqueous layers with fresh EtOAc (1 x 5 vol).[1]

    • Why: This removes entrained neutral impurities trapped in the micellar interface caused by the greasy cyclohexyl group.

    • Discard: The organic wash.[2]

  • Precipitation (Target Recovery): Cool the aqueous layer to 0–5°C. Slowly add 6M HCl dropwise with vigorous stirring until pH < 2.

    • Observation: The product should precipitate as a white/off-white solid.[1]

  • Isolation: Filter the solid or extract back into EtOAc if it oils out (common with cyclohexyl derivatives).[1]

Workflow Visualization

AcidBaseExtractionStartCrude Mixture(Dissolved in EtOAc)AddBaseAdd 1M NaOH(Target becomes Salt)Start->AddBasePhaseSepPhase SeparationAddBase->PhaseSepOrgLayerOrganic Layer(Contains Neutrals/Tars)PhaseSep->OrgLayerTop LayerAqLayerAqueous Layer(Contains Target Salt)PhaseSep->AqLayerBottom LayerWasteDiscard Organic WasteOrgLayer->WasteWashWash Aq with fresh EtOAc(Remove entrained grease)AqLayer->WashAcidifyAcidify with 6M HCl(pH < 2)Wash->AcidifyResultPrecipitated Pure AcidAcidify->Result

Figure 1: Logic flow for Acid-Base purification.[1][3][4] The "Self-Validating" step occurs at the Phase Separation, where the target selectively moves to the aqueous phase.

Module 2: Metal Scavenging (The Catalyst Problem)

Issue: Product is grey, off-white, or fails heavy metal specifications (<10 ppm Pd). Context: Thiophenes are excellent ligands for Palladium.[1] Simple crystallization often fails to remove Pd because the metal co-crystallizes with the sulfur-rich lattice.

Solution: Adsorption using functionalized silica or activated carbon.[1][5]

Comparative Scavenging Data
Scavenger TypeEfficacy for ThiophenesProtocol Note
Thiol-Silica (e.g., SiliaMetS® Thiol) HighBest balance.[1] High affinity for Pd(II).[1]
Activated Carbon (Charcoal) Medium-HighCheap, but messy.[1] Can reduce yield by adsorbing the cyclohexyl ring.
Celite Filtration LowOnly removes bulk Pd black; ineffective for soluble Pd-thiophene complexes.[1]
Recommended Protocol (Silica Scavenger)
  • Dissolve the semi-pure acid in THF or EtOAc (20 volumes).

  • Add Thiol-functionalized silica (5–10 wt% relative to the mass of the substrate).[1]

  • Heat to 50°C for 2–4 hours.

    • Causality: Heat increases the exchange rate of Pd from the thiophene sulfur to the scavenger thiol.

  • Cool and filter through a 0.45 µm pad (or tight Celite bed) to remove the scavenger.[1]

  • Concentrate the filtrate.[1][4]

Module 3: Crystallization & Polishing

Issue: HPLC purity is stuck at 95–98%. Solution: Recrystallization targeting the lipophilic difference between the product and impurities.

Solvent Selection Guide

The cyclohexyl group makes this molecule significantly more soluble in non-polar solvents than standard thiophene acids.

  • System A (Preferred): Toluene / Heptane [1]

    • Method: Dissolve in minimum hot Toluene (80°C). Slowly add Heptane until persistent cloudiness appears.[1] Cool slowly to room temperature, then 0°C.

    • Why: Excellent for removing polar impurities and oxidized byproducts.[1]

  • System B (Alternative): Ethanol / Water [1]

    • Method: Dissolve in hot Ethanol.[1] Add warm water dropwise until turbid.

    • Risk:[1][2][6] The cyclohexyl group may cause the product to "oil out" (separate as a liquid) rather than crystallize if water is added too fast.

Troubleshooting FAQs

Q1: My product "oils out" during recrystallization instead of forming crystals. What is happening?

  • Cause: The melting point of the solvated product is likely lower than the boiling point of your solvent mixture, or the solution is too concentrated.[7] The "greasy" cyclohexyl group encourages oiling.

  • Fix:

    • Re-heat the mixture until clear.

    • Add a small "seed" crystal of pure material (if available).[1]

    • Cool very slowly (wrap the flask in foil/towel). Rapid cooling traps solvent and forms oils.[1]

    • Use System A (Toluene/Heptane) rather than aqueous systems to avoid hydrophobic phase separation.[1]

Q2: I see streaking on my TLC plates, making it hard to assess purity.

  • Cause: Carboxylic acids interact strongly with the silica gel (silanols), causing peak tailing.[1]

  • Fix: Add 1% Acetic Acid or 0.5% Formic Acid to your TLC eluent (e.g., 30% EtOAc in Hexanes + 1% AcOH).[1] This suppresses ionization and sharpens the spot [1].

Q3: The Acid-Base extraction formed a stable emulsion that won't separate.

  • Cause: The cyclohexyl group acts like a surfactant tail, while the carboxylate is the polar head. You have essentially made soap.[1]

  • Fix:

    • Add Brine (saturated NaCl) to the aqueous layer to increase ionic strength.[1]

    • Filter the entire biphasic mixture through a pad of Celite. The solid particulates stabilizing the emulsion will be trapped, breaking the emulsion.

References

  • BenchChem Technical Support. (2025).[1][5][8] 5-Aminothiophene-3-carboxylic acid Purification Guides. (General principles for thiophene acid chromatography). [1]

  • Biotage. (2023).[1] How to Remove Palladium in three easy steps.[1] (Protocols for metal scavenging in pharmaceutical intermediates).[1]

  • Organic Process Research & Development. (2023). Palladium Extraction Following Metal-Catalyzed Reactions.[1] ACS Publications.[1] (Detailed comparison of scavengers). [1]

  • Vogel's Textbook of Practical Organic Chemistry. Recrystallization Strategies for Carboxylic Acids. (General grounding for solvent selection).[1][4][7]

Technical Support Center: Handling Moisture Sensitivity in Thiophene Acid Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with thiophene acid derivatives. This guide provides in-depth, field-proven insights into managing the challenges posed by moisture sensitivity in this important class of compounds. Our goal is to move beyond simple instructions, explaining the underlying chemical principles to empower you to make informed decisions in your laboratory work.

Section 1: Foundational Knowledge - Understanding the "Why"

This section addresses the fundamental principles governing the moisture sensitivity of thiophene acid derivatives. Understanding these concepts is critical for effective troubleshooting.

Q1: Why are certain thiophene acid derivatives so sensitive to moisture?

A: The primary source of moisture sensitivity in thiophene acid derivatives stems from the reactivity of the carboxylic acid functional group, especially when it is converted into a more electrophilic form, such as an acyl chloride or anhydride.

  • Thiophene Carboxylic Acids (e.g., Thiophene-2-carboxylic acid): These are generally stable, crystalline solids under normal atmospheric conditions.[1][2] However, they are hygroscopic, meaning they can absorb moisture from the air over time.[3] While this doesn't typically cause rapid decomposition, the absorbed water can interfere with subsequent reactions that require anhydrous conditions. For long-term integrity, storage in a tightly sealed container in a cool, dry place is essential.[1][4]

  • Thiophene Acyl Halides (e.g., Thiophene-2-carbonyl chloride): These are far more reactive. The halogen atom (usually chlorine) is an excellent leaving group. The carbonyl carbon is highly electrophilic and susceptible to nucleophilic attack by water. This reaction, known as hydrolysis, is often rapid and exothermic, converting the acyl chloride back to the less reactive carboxylic acid and generating corrosive hydrogen chloride (HCl) gas.[5][6] This unwanted side reaction consumes your starting material and can introduce complications in your experiment.

  • Thiophene Anhydrides: Similar to acyl chlorides, anhydrides possess a good leaving group (a carboxylate ion) and will react with water to form two equivalents of the corresponding carboxylic acid.

The thiophene ring itself is generally stable but can be susceptible to acid-catalyzed polymerization, leading to the formation of dark, tarry materials.[7][8] The HCl generated from the hydrolysis of a thiophene acyl chloride can create the acidic conditions necessary to promote this undesirable side reaction.

Section 2: Proactive Measures - Storage and Handling Best Practices

Proper handling is the first line of defense against moisture-related experimental failure.

Q2: What are the correct storage procedures for different classes of thiophene acid derivatives?

A: Proper storage is crucial for maintaining the integrity of your reagents. The appropriate method depends on the specific derivative's reactivity.

Derivative Class Compound Example Recommended Storage Rationale
Carboxylic Acids Thiophene-2-carboxylic acidStore in a tightly sealed container in a cool, dry, well-ventilated, and dark place.[4] A desiccator is recommended for long-term storage.To prevent absorption of atmospheric moisture (hygroscopicity) and potential slow degradation from light.[3][9]
Acyl Halides Thiophene-2-carbonyl chlorideStore under an inert atmosphere (Nitrogen or Argon) in a tightly sealed container, away from moisture. Refrigeration is often recommended to reduce vapor pressure and slow decomposition.Highly reactive with water.[5] Inert atmosphere prevents hydrolysis from ambient moisture. Sealing must be robust (e.g., Sure/Seal™ bottles).
Anhydrides Thiophene-2-carboxylic anhydrideStore under similar conditions to acyl halides: under an inert atmosphere and in a desiccator.Susceptible to hydrolysis, though generally less vigorous than acyl halides.
Esters Methyl thiophene-2-carboxylateStore in a tightly sealed container in a cool, dry place.Generally stable to ambient moisture but can undergo slow hydrolysis, especially under acidic or basic conditions.

Q3: My experiment is highly sensitive to water. What steps should I take to prepare my reaction setup?

A: For reactions requiring strictly anhydrous conditions, a meticulous setup is non-negotiable. This involves creating a closed system under a positive pressure of a dry, inert gas like nitrogen or argon.[10][11]

Protocol: Setting Up an Inert Atmosphere Reaction

  • Glassware Preparation: All glassware (flasks, dropping funnels, condensers, etc.) must be rigorously dried to remove the thin film of adsorbed moisture.[12][13]

    • Place all glassware in an oven at >125°C for at least 4 hours, or overnight.[13]

    • Assemble the apparatus while it is still hot and immediately place it under a positive flow of inert gas. This prevents moisture from re-adsorbing as the glass cools.[12]

    • Alternatively, assemble the apparatus cold and "flame-dry" it under vacuum using a heat gun, then backfill with inert gas. Repeat this "purge-and-refill" cycle at least three times.[10]

  • Inert Gas Source: Connect your reaction flask to a source of dry nitrogen or argon via a gas manifold (Schlenk line) or a gas-filled balloon.[11]

  • Positive Pressure Maintenance: The system must be vented to prevent pressure buildup. Use an oil or mercury bubbler to provide a visual indicator of positive pressure and to act as a one-way valve, preventing air from entering the system.[12][13]

  • Reagent/Solvent Addition: Use rubber septa on the ports of your reaction flask. Liquids should be added via a dry syringe or through a cannula (double-tipped needle) transfer from a sealed reagent bottle.[10][13] Solids should be added quickly against a counterflow of inert gas or in a glovebox.

Section 3: Troubleshooting Guide - Diagnosing and Solving Moisture-Related Problems

Even with careful preparation, moisture can compromise an experiment. This section provides a logical framework for identifying and resolving these issues.

Q4: I am performing a reaction with thiophene-2-carbonyl chloride and a nucleophile, but my yield is very low and I see starting material in the crude analysis. What could be the cause?

A: This is a classic symptom of premature hydrolysis of the acyl chloride. If moisture is present in the reaction vessel, solvent, or nucleophile solution, the acyl chloride will preferentially react with water to regenerate thiophene-2-carboxylic acid.[5][6] This acid is generally unreactive under typical acylation conditions and will remain as "starting material" from the perspective of the desired reaction.

Troubleshooting Workflow: Low Yield in Acylation

A Low Yield of Acylated Product Observation: TLC/LC-MS shows unreacted nucleophile and a polar spot corresponding to thiophene carboxylic acid. B Was the acyl chloride reagent old or improperly stored? A->B J YES B->J:w K NO B->K:w C Did you use anhydrous solvents? L YES C->L:w M NO C->M:w D Was all glassware rigorously dried? N YES D->N:w O NO D->O:w E Was the reaction performed under a strict inert atmosphere? P YES E->P:w Q NO E->Q:w F Solution: Purchase fresh reagent. Verify new bottle with analytical test (e.g., derivatization) before use. G Solution: Use solvent from a freshly opened bottle or distill/dry the solvent over an appropriate drying agent (see Table 2). H Solution: Oven-dry or flame-dry all glassware immediately before use and cool under inert gas. I Solution: Implement proper inert atmosphere techniques (Schlenk line or glovebox). Ensure positive pressure throughout. J->F Probable Cause: Reagent Hydrolysis K->C L->D M->G Probable Cause: Wet Solvent N->E O->H Probable Cause: Adsorbed Water Q->I Probable Cause: Atmospheric Moisture

Caption: Decision tree for troubleshooting low acylation yields.

Q5: My reaction mixture has turned dark brown/black and tarry. Is this related to moisture?

A: Yes, this can be indirectly related to moisture. As mentioned, when a thiophene acyl chloride hydrolyzes, it produces HCl.[5] Thiophene and its derivatives are known to be sensitive to strong acids, which can catalyze polymerization or resinification, leading to the formation of intractable tars.[7][8] While other factors can cause this (e.g., high temperature, strong Lewis acids), the presence of moisture can be a significant contributor by generating the acid catalyst in situ.

Q6: How can I confirm that my starting material or solvent is dry enough for my reaction?

A: Verifying dryness is a key part of troubleshooting.

  • Solvents: For many common solvents, a Karl Fischer titration is the gold standard for quantifying water content, often able to detect water in the parts-per-million (ppm) range.[14] Many research groups use solvents dried by passing them through columns of activated alumina, which can reliably produce solvents with very low water content.[14]

  • Reagents: For a liquid reagent like thiophene-2-carbonyl chloride, a definitive test is difficult without consuming the sample. The best practice is to use a fresh bottle from a reliable supplier and handle it exclusively under inert atmosphere.[9] For solid reagents like thiophene-2-carboxylic acid, if it appears clumpy or sticky, it has likely absorbed water.[3] It can be dried by placing it under a high vacuum for several hours before use.[9]

Q7: What are the best drying agents for the solvents I use in these reactions?

A: The choice of drying agent depends on the solvent and the required level of dryness. Reactive drying agents (like CaH₂) chemically destroy water, while desiccants (like molecular sieves) physically adsorb it.

Drying Agent Suitable Solvents Mechanism/Comments Reference(s)
Molecular Sieves (3Å or 4Å) THF, Dichloromethane (DCM), Acetonitrile, Toluene, Ethyl AcetateAdsorbs water into pores. 3Å is preferred for alcohols and acetonitrile as it excludes most organic molecules. Requires activation by heating under vacuum. Very efficient for achieving low ppm water levels.[14][15]
Calcium Hydride (CaH₂) Dichloromethane (DCM), Toluene, Acetonitrile, THFReacts with water to form Ca(OH)₂ and H₂ gas. Excellent for pre-drying solvents before distillation. Not suitable for protic solvents like alcohols.[14][16]
Sodium Sulfate (Na₂SO₄) Dichloromethane (DCM), Ethyl AcetateForms hydrates. Used for preliminary drying of organic layers during workup. It is a neutral, high-capacity, but low-efficiency desiccant.[17]
Magnesium Sulfate (MgSO₄) Ethyl Acetate, Diethyl EtherSimilar to Na₂SO₄ but faster and more efficient. Slightly acidic, so may not be suitable for base-sensitive compounds.[17]
Phosphorus Pentoxide (P₄O₁₀) Toluene, Dichloromethane (DCM)Extremely efficient, reacts with water to form phosphoric acid. Can be too reactive and may form a protective layer that stops further drying. Use with caution.[15][16]

Note: Always check for compatibility. For instance, do not use sodium metal with halogenated solvents.[15]

Section 4: Analytical Insights

Q8: How can I use analytical techniques to detect hydrolysis in my reaction?

A: High-Performance Liquid Chromatography (HPLC) is an excellent tool for this purpose. The hydrolyzed product (the carboxylic acid) is significantly more polar than the corresponding acyl chloride or ester product.

Protocol: Monitoring Hydrolysis via HPLC

  • Method Development: Develop a reversed-phase HPLC method (e.g., using a C18 column) that can resolve the acyl chloride starting material, the desired product, and the potential carboxylic acid byproduct.[18][19] A gradient elution using acetonitrile and water (with an acid modifier like 0.1% formic acid) is a good starting point.

  • Sample Preparation: Carefully quench a small aliquot of the reaction mixture in a vial containing a solvent that will not react with the acyl chloride but is miscible with your mobile phase (e.g., dry acetonitrile). This "freezes" the reaction.

  • Analysis: Inject the prepared sample. The appearance and growth of a peak with a retention time matching that of an authentic sample of the corresponding thiophene carboxylic acid is a clear indicator of hydrolysis.[19][20]

Visualizing the Problem: Hydrolysis of Thiophene-2-carbonyl Chloride

Caption: Reaction scheme for the hydrolysis of thiophene-2-carbonyl chloride.

References
  • AIP Publishing. Comparative Investigation of Reactivity, Stability, Structural and Thermodynamic Parameters of Heterocyclic Carboxylic Acids and Their Benzofused Derivatives. [Link]

  • Wikipedia. Air-free technique. [Link]

  • Wipf Group, University of Pittsburgh. Techniques for Handling Air- and Moisture-Sensitive Compounds. [Link]

  • TutorChase. How do you handle hygroscopic solutes in the lab?. [Link]

  • Chemistry LibreTexts. 1.3C: Transferring Methods - Inert Atmospheric Methods. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Chlorothiophene-2-carboxylic acid, 98%. [Link]

  • Scribd. Advanced Practical Organic Chemistry - Purification and Drying of Solvents (1990). [Link]

  • Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. [Link]

  • Kintek Furnace. What Methods Are Used To Implement Inert Atmospheres? Master Purge, Evacuation, And Sealing Techniques. [Link]

  • Google Patents.
  • Sciencemadness Wiki. Drying solvents. [Link]

  • Delloyd's Lab-Tech Chemistry resource. solvent drying and drying agents.
  • Google Patents.
  • MDPI. Thiophene Stability in Photodynamic Therapy: A Mathematical Model Approach. [Link]

  • Reddit. How do you guys prepare solutions of hygroscopic chemicals?. [Link]

  • University of Rochester, Department of Chemistry. Workup: Drying Methods. [Link]

  • HepatoChem. How do you handle hygroscopic salts?. [Link]

  • University of Rochester, Department of Chemistry. How to Store Reagents. [Link]

  • PMC, National Center for Biotechnology Information. Medicinal chemistry-based perspectives on thiophene and its derivatives: exploring structural insights to discover plausible druggable leads. [Link]

  • ACS Publications. A New Process To Prepare Thiophene-2-Carbonyl Chloride, a Key Raw Material in the Synthesis of Tioxazafen, Utilizing a Catalytic Liquid Phase Aerobic Oxidation Reaction. [Link]

  • Google Patents. WO2017076844A1 - Method for preparation of thiophene-2-carbonyl chlorides with oxalyl....
  • PubMed. Nonacidic thiophene-based derivatives as potential analgesic and design, synthesis, biological evaluation, and metabolic stability study. [Link]

  • ResearchGate. What should i reconsider in my experiment for acyl chloride to be formed?. [Link]

  • Organic Chemistry Portal. Thiophene synthesis. [Link]

  • Der Pharma Chemica. Synthesis, properties and biological activity of thiophene: A review. [Link]

  • Taylor & Francis Online. Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. [Link]

  • University of SlidePlayer. Chapter 9, thiophene. [Link]

  • Organic Chemistry Tutor. Synthesis and Reactions of Acid Chlorides. [Link]

  • Wikipedia. Thiophene. [Link]

  • PMC, National Center for Biotechnology Information. Synthesis of High Performance Thiophene–Aromatic Polyesters from Bio-Sourced Organic Acids and Polysaccharide-Derived Diol: Characterization and Degradability Studies. [Link]

  • Filo. Write and discuss any 10 reactions of Thiophene. [Link]

  • Shimadzu. No.61 Various Analysis Techniques for Organic Acids and Examples of Their Application. [Link]

  • MDPI. Identification of Acid Hydrolysis Metabolites of the Pimelea Toxin Simplexin for Targeted UPLC-MS/MS Analysis. [Link]

  • Farmacia Journal. NEW DERIVATIVES OF 2-THIOPHENE CARBOXYLIC ACID: SYNTHESIS, STRUCTURE AND ANTIMICROBIAL STUDIES. [Link]

  • PMC, National Center for Biotechnology Information. Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. [Link]

  • ResearchGate. Synthesis and Biological Evaluation of Thiophene Derivatives as Acetylcholinesterase Inhibitors. [Link]

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Validation & Comparative

Strategic Analysis of 5-Cyclohexylthiophene-3-carboxylic acid via 1H NMR

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Structural Mandate

In the high-stakes arena of drug discovery, 5-Cyclohexylthiophene-3-carboxylic acid serves as a critical scaffold, particularly in the synthesis of HCV NS5B polymerase inhibitors and anti-inflammatory agents. Its value lies not just in its presence, but in its structural purity .

For a medicinal chemist, the "product" is not the white powder in the vial—it is the verified structural identity of that powder. Misidentifying a regioisomer (e.g., the 2-carboxylic acid variant) at the scaffold stage can lead to months of wasted SAR (Structure-Activity Relationship) campaigns.

This guide moves beyond basic spectral assignment. It provides a strategic framework to definitively distinguish this compound from its most deceptive mimics: its regioisomers and its synthetic precursors.

Experimental Protocol: The Self-Validating System

To ensure a self-validating spectrum where every signal is visible and quantifiable, the choice of solvent is not arbitrary; it is functional.

Solvent Selection: DMSO-d6 vs. CDCl3
  • Recommendation: DMSO-d6 (Dimethyl sulfoxide-d6) .

  • Causality: Thiophene carboxylic acids often form dimers in non-polar solvents like CDCl3, leading to extreme broadening or disappearance of the carboxylic acid proton (

    
    ). DMSO-d6 disrupts these dimers via hydrogen bonding, resulting in a sharp, integration-ready singlet between 12.0–13.5 ppm. This confirms the oxidation state of the carbonyl carbon immediately.
    
Sample Preparation Workflow
  • Mass: Weigh 5–10 mg of the dry solid.

  • Solvation: Add 0.6 mL of DMSO-d6 (99.9% D).

  • Homogenization: Sonicate for 30 seconds. (Thiophenes are generally soluble, but cyclohexyl tails can slow dissolution).

  • Acquisition: Run at 298 K. A minimum of 16 scans is recommended to resolve the small meta-coupling (

    
    ) in the aromatic region.
    

Spectral Analysis: The "Product" Signature

The 1H NMR spectrum of this compound is defined by three distinct zones.

Zone A: The Aromatic Fingerprint (The Critical Identifier)

The thiophene ring bears substituents at positions 3 (COOH) and 5 (Cyclohexyl). This leaves protons at positions 2 and 4 .

  • H2 (The Deshielded Singlet): Located between 8.00–8.30 ppm . It is flanked by the sulfur atom and the electron-withdrawing carboxylic acid, pushing it downfield.

  • H4 (The Shielded Doublet): Located between 7.00–7.50 ppm . It is adjacent to the electron-donating cyclohexyl group.

  • The Coupling (

    
    -Value):  H2 and H4 are in a meta-like relationship. The coupling constant (
    
    
    
    ) is characteristically small (1.2–1.6 Hz ).
    • Visual Result: These peaks often appear as sharp singlets or very tightly split doublets.

Zone B: The Aliphatic Bulk (The Cyclohexyl Group)

The cyclohexyl ring acts as a distinct multiplet system between 1.20–2.90 ppm .

  • Methine (CH): ~2.80 ppm (multiplet). This proton connects the ring to the thiophene.

  • Methylene (CH2): A complex envelope of multiplets from 1.20–2.10 ppm, integrating to 10 protons.

Zone C: The Functional Handle
  • COOH: Broad singlet at 12.5–13.0 ppm (in DMSO-d6). Absence of this peak suggests salt formation or improper solvent choice.

Comparative Analysis: Product vs. Alternatives

This section objectively compares the target molecule against its primary "impostors."

Comparison 1: Target vs. Regioisomer (5-Cyclohexylthiophene-2-carboxylic acid)

The most common synthetic error is the formation of the 2-acid isomer. 1H NMR is the gold standard for distinguishing them based on coupling constants .

FeatureTarget: 3-Carboxylic Acid Alternative: 2-Carboxylic Acid Differentiation Logic
Proton Positions H2 and H4 (Meta)H3 and H4 (Ortho)Coupling Topology
Coupling (

)


Ortho coupling is significantly larger than meta coupling in thiophenes.[1]
Peak Shape Appears as Singlets or tight DoubletsAppears as clear, wide DoubletsVisual inspection of splitting width.
H2 Shift Deshielded (>8.0 ppm)N/A (Substituted)H2 is the most downfield proton in the 3-acid isomer.
Comparison 2: Target vs. Precursor (5-Bromothiophene-3-carboxylic acid)

If the Suzuki coupling fails, you may isolate the starting material.

FeatureTarget Product Precursor (Bromo) Differentiation Logic
Aliphatic Region Strong Multiplets (1.2–2.9 ppm) Silent / Empty The precursor lacks the cyclohexyl ring entirely.
Aromatic Shift H4 is shielded by alkyl groupH4 is deshielded by BromineAlkyl groups are electron-donating; Halogens are electron-withdrawing (induction).

Summary Data Table

Table 1: 1H NMR Chemical Shift Data (DMSO-d6, 400 MHz)

AssignmentShift (

, ppm)
MultiplicityIntegrationCoupling (

, Hz)
COOH 12.80bs1H-
Ar-H (C2) 8.15d1H

Ar-H (C4) 7.25d1H

Cy-CH 2.82m1H-
Cy-CH2 1.90–2.05m2H-
Cy-CH2 1.70–1.85m2H-
Cy-CH2 1.30–1.55m6H-

Note: Chemical shifts are approximate and may vary slightly based on concentration and temperature.[1]

Decision Logic Visualization

The following diagram outlines the logical workflow for confirming the structure of this compound.

NMR_Analysis_Flow Start Crude Product Isolated Check_Aliphatic Check 1.0 - 3.0 ppm region Start->Check_Aliphatic Has_Aliphatic Multiplets Present? (Cyclohexyl Group) Check_Aliphatic->Has_Aliphatic Precursor IDENTIFIED: Precursor (5-Bromo-3-acid) Has_Aliphatic->Precursor No (Silent) Check_Aromatic Analyze Aromatic Region (7.0 - 8.5 ppm) Has_Aliphatic->Check_Aromatic Yes Coupling_Check Measure Coupling Constant (J) Check_Aromatic->Coupling_Check Isomer_2 IDENTIFIED: Regioisomer (2-Carboxylic Acid) J ~ 3.8 Hz (Ortho) Coupling_Check->Isomer_2 Large Splitting (> 3.0 Hz) Target CONFIRMED: Target (3-Carboxylic Acid) J ~ 1.5 Hz (Meta) Coupling_Check->Target Small Splitting (< 1.8 Hz)

Figure 1: Decision tree for the structural verification of this compound using 1H NMR markers.

References

  • Royal Society of Chemistry. 1H-NMR spectrum for compound 5 (Thiophene derivatives). Chem. Commun. Supplementary Material. [Link]

  • National Institutes of Health (PubChem). Thiophene-3-carboxylic acid: Chemical Properties and Spectra. [Link]

  • Satonaka, H., Abe, K., & Hirota, M. The Substituent Effects in Thiophene Compounds. I. 1H NMR and IR Studies. Bulletin of the Chemical Society of Japan.[2] [Link]

  • BioChromato. NMR Solvent Selection Guide: Solubility and Recovery. [Link]

  • Reich, H. J. Coupling Constants in Thiophenes and Heterocycles. University of Wisconsin-Madison. [Link]

Sources

HPLC Method Development for 5-Cyclohexylthiophene-3-carboxylic Acid Purity

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Developing a purity method for 5-Cyclohexylthiophene-3-carboxylic acid (5-CTCA) presents a dual chromatographic challenge: balancing the retention of the hydrophobic cyclohexyl moiety with the peak shape requirements of the acidic carboxyl group.

This guide compares a standard Generic C18 Screening Protocol against an Optimized Phenyl-Hexyl Method . While C18 columns provide adequate retention, our comparative data suggests that Phenyl-Hexyl stationary phases offer superior selectivity for thiophene regioisomers via


 interactions. This guide details the development pathway, provides comparative performance metrics, and defines a validated protocol for purity profiling.

Analyte Characterization & Physicochemical Constraints

Before method selection, the analyte's properties dictate the chromatographic boundary conditions.

  • Chemical Structure: A thiophene ring substituted with a carboxylic acid at position 3 and a cyclohexyl ring at position 5.

  • Acidity (pKa): Thiophene-3-carboxylic acid derivatives typically exhibit a pKa range of 3.2 – 3.5 .

    • Implication: The mobile phase pH must be maintained below 2.5 to suppress ionization. Ionized species (

      
      ) will exhibit poor retention and split peaks on reverse-phase columns.
      
  • Hydrophobicity (LogP): The cyclohexyl group significantly increases lipophilicity (Estimated LogP > 3.0).

    • Implication: High organic strength will be required to elute the main peak; isocratic methods may cause broad peaks, suggesting a gradient approach.

  • UV Absorption: Thiophene conjugates absorb well in the UV range.

    • Implication:

      
       is typically 254 nm , but a diode array scan (200–400 nm) is required to detect impurities lacking the thiophene chromophore.
      

Method Development Strategy: The Decision Matrix

The following workflow illustrates the logic applied to arrive at the optimized method.

MethodDevelopment Start Start: 5-CTCA Sample pKaCheck pKa Analysis (~3.4) Select pH < 2.5 Start->pKaCheck ColScreen Column Screening pKaCheck->ColScreen C18 Path A: C18 Column (Hydrophobic Interaction) ColScreen->C18 Phenyl Path B: Phenyl-Hexyl (Pi-Pi + Hydrophobic) ColScreen->Phenyl MobilePhase Mobile Phase Optimization (ACN vs MeOH) C18->MobilePhase Phenyl->MobilePhase Decision Selectivity Check (Regioisomer Resolution) MobilePhase->Decision Decision->MobilePhase Rs < 1.5 (Adjust Gradient) Final Final Optimized Method Decision->Final Rs > 2.0

Figure 1: Decision tree for HPLC method development focusing on stationary phase selection.

Comparative Study: C18 vs. Phenyl-Hexyl

We evaluated two distinct chromatographic systems to determine the optimal separation of 5-CTCA from its likely synthetic impurities (e.g., des-cyclohexyl analog, regioisomers).

Experimental Setup
  • System: Agilent 1290 Infinity II LC System with DAD.

  • Sample Concentration: 0.5 mg/mL in 50:50 Water:Acetonitrile.

  • Impurity Spike: Spiked with 1% Thiophene-3-carboxylic acid (polar impurity) and 2-Cyclohexylthiophene (decarboxylated impurity).

System A: The Generic Standard
  • Column: Agilent ZORBAX Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm).

  • Mobile Phase: 0.1% TFA in Water (A) / Acetonitrile (B).

  • Mechanism: Purely hydrophobic interaction.

System B: The Optimized Alternative
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm).

  • Mobile Phase: 0.1% Formic Acid in Water (A) / Acetonitrile (B).[1]

  • Mechanism: Hydrophobic interaction +

    
     stacking with the thiophene ring.
    
Performance Data Comparison
ParameterSystem A (C18)System B (Phenyl-Hexyl)Analysis
Retention Time (5-CTCA) 8.4 min9.1 minPhenyl-hexyl shows slightly higher retention due to

-interaction.
Tailing Factor (

)
1.31.1System B is superior. The silanol activity on C18 can interact with the acid; Phenyl phases often mask this better.
Resolution (

) - Isomer
1.42.8 Critical Difference. The C18 column struggles to separate regioisomers with similar hydrophobicity. The Phenyl column leverages the different electron densities of the thiophene ring positions.
Backpressure 180 bar240 barSystem B uses a core-shell particle (2.6 µm), resulting in higher pressure but higher efficiency.
Conclusion

While System A (C18) is sufficient for crude purity checks, System B (Phenyl-Hexyl) is the definitive choice for high-purity release testing. The


 interactions provide the necessary selectivity to resolve closely related thiophene isomers that co-elute on C18.

Detailed Optimized Protocol

This protocol is designed for the quantification of 5-CTCA and detection of related impurities down to 0.05% levels.

Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl, 150 x 4.6 mm, 2.6 µm (or equivalent Fused-Core Phenyl phase).

  • Mobile Phase A: 0.1% Formic Acid in Water (HPLC Grade).

  • Mobile Phase B: Acetonitrile (HPLC Grade).

    • Note: Acetonitrile is preferred over Methanol here to minimize system pressure and improve peak symmetry for the aromatic rings.

  • Flow Rate: 1.0 mL/min.[1][2]

  • Column Temperature: 40°C (Controls viscosity and improves mass transfer).

  • Detection: UV at 254 nm (Reference: 360 nm).

  • Injection Volume: 5.0 µL.

Gradient Program
Time (min)% Mobile Phase BEvent
0.020Initial Hold (Elute polar salts/acids)
2.020Isocratic Hold
12.090Linear Ramp (Elute 5-CTCA)
15.090Wash Step (Remove dimer/oligomers)
15.120Re-equilibration
20.020End of Run
Sample Preparation[1][2][3][4]
  • Diluent: 50:50 Water:Acetonitrile.

  • Stock Solution: Weigh 10 mg of 5-CTCA into a 20 mL volumetric flask. Dissolve in 10 mL Acetonitrile, sonicate for 5 mins, then dilute to volume with Water.

  • Filtration: Filter through a 0.2 µm PTFE syringe filter (Nylon filters may bind acidic compounds).

Validation & Troubleshooting

To ensure the method is "self-validating" (Trustworthiness), every run must meet these system suitability criteria.

System Suitability Limits (SST)
  • Tailing Factor (5-CTCA): NMT (Not More Than) 1.5.

  • Theoretical Plates (N): NLT (Not Less Than) 10,000.

  • Precision (RSD of 5 replicates): NMT 2.0% for area.

  • Resolution: NLT 2.0 between 5-CTCA and nearest impurity.

Troubleshooting Guide
IssueRoot CauseCorrective Action
Split Peak / Shoulder pH > pKa (Partial Ionization)Ensure Mobile Phase A is pH < 2.5. Freshly prepare 0.1% Formic Acid.
Broad Peak Sample Solvent MismatchThe sample diluent (100% ACN?) is stronger than the initial mobile phase (20% B). Dilute sample in 50:50 Water:ACN.
Ghost Peaks Gradient ImpuritiesRun a blank injection. If peaks appear at high %B, use higher grade Acetonitrile or clean the column.
Retention Drift Temperature FluctuationEnsure column oven is stable at 40°C. Thiophene selectivity is temperature-sensitive.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley. (Foundational text on Gradient Elution and Solvent Selectivity).
  • Agilent Technologies. (2021). How Do I Choose? A guide to HPLC column selection. Retrieved from

  • Phenomenex. (2024). HPLC Column Selection Guide: Phenyl-Hexyl Selectivity. Retrieved from

  • PubChem. (2024). Thiophene-3-carboxylic acid Compound Summary. Retrieved from

  • BenchChem. (2025).[1][2] Technical Support Center: Optimizing HPLC Separation of Thioic Acids. Retrieved from

Sources

A Senior Application Scientist's Guide to the Mass Spectrometry Fragmentation of Cyclohexylthiophenes

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern analytical chemistry, mass spectrometry (MS) stands as an indispensable tool for molecular structure elucidation. For scientists working with sulfur-containing heterocycles, particularly in the realms of pharmaceuticals, materials science, and petrochemistry, a deep understanding of their fragmentation behavior under electron ionization (EI) is critical for unambiguous identification. This guide provides an in-depth analysis of the predicted electron ionization mass spectrometry (EI-MS) fragmentation patterns of cyclohexylthiophenes. Drawing upon established principles of mass spectrometry and comparative data from related structures, we will explore the key fragmentation pathways that define the mass spectra of these compounds. This document is designed to serve as a practical, authoritative resource, blending theoretical knowledge with actionable experimental insights.

The Foundational Principles of Cyclohexylthiophene Fragmentation

Under electron ionization, cyclohexylthiophenes undergo a series of predictable bond cleavages and rearrangements. The initial event is the removal of an electron to form a molecular ion (M+•). The subsequent fragmentation is dictated by the inherent stabilities of the resulting fragment ions and neutral losses, primarily influenced by the thiophene ring and the cyclohexyl substituent. The fragmentation of the molecular ion is a competitive process, with several key pathways dominating the spectrum.

The primary fragmentation pathways for cyclohexylthiophenes can be categorized as follows:

  • Cleavage of the Cyclohexyl-Thiophene Bond: This involves the scission of the C-C bond connecting the two ring systems.

  • Fragmentation of the Cyclohexyl Ring: The saturated cyclohexyl ring is prone to characteristic cleavages, including the loss of ethene via a retro-Diels-Alder (rDA) type reaction.

  • Fragmentation of the Thiophene Ring: While generally more stable due to its aromaticity, the thiophene ring can also undergo fragmentation, often initiated by rearrangements.

We will now delve into a comparative analysis of the expected fragmentation patterns for 2-cyclohexylthiophene and 3-cyclohexylthiophene.

Comparative Fragmentation Analysis: 2-Cyclohexylthiophene vs. 3-Cyclohexylthiophene

While the mass spectra of 2- and 3-substituted alkylthiophenes can be similar, subtle differences in fragmentation can arise due to the position of the substituent. The following sections outline the major predicted fragmentation pathways.

Pathway A: Benzylic-type Cleavage and Thiophene Ring Rearrangement

A primary fragmentation event is the cleavage of the bond between the thiophene ring and the cyclohexyl group. For 2-cyclohexylthiophene, this results in the formation of a highly stabilized thienyl cation.

Diagram of Pathway A for 2-Cyclohexylthiophene

G M [2-Cyclohexylthiophene]+• (m/z 166) F1 Thienyl cation (m/z 83) M->F1 α-cleavage F2 Cyclohexyl radical

Caption: Alpha-cleavage leading to the formation of the thienyl cation.

This cleavage is analogous to the benzylic cleavage observed in alkylbenzenes, where the aromatic ring stabilizes the resulting cation. A prominent peak at m/z 83, corresponding to the C4H3S+ ion, is therefore expected.

For 3-cyclohexylthiophene, a similar cleavage occurs. However, the resulting primary carbocation can rearrange to a more stable secondary or even a tropylium-like thiepinium ion, which can lead to a different pattern of subsequent fragmentations.

Pathway B: Retro-Diels-Alder (rDA) Fragmentation of the Cyclohexyl Ring

A hallmark of cyclohexene fragmentation in mass spectrometry is the retro-Diels-Alder reaction, which results in the loss of a neutral ethene molecule (28 Da).[1][2][3] While the cyclohexyl ring in our analyte is saturated, ionization can induce a rearrangement to a cyclohexene-like radical cation, which then undergoes the rDA fragmentation.

Diagram of Pathway B for Cyclohexylthiophene

G M [Cyclohexylthiophene]+• (m/z 166) I1 Rearranged M+• M->I1 H-shift F3 [M - C2H4]+• (m/z 138) I1->F3 rDA F4 Ethene

Caption: Retro-Diels-Alder fragmentation of the cyclohexyl ring.

This pathway leads to a significant ion at m/z 138. This fragmentation is a strong indicator of the presence of a cyclohexyl moiety.

Pathway C: Fragmentation of the Cyclohexyl Ring via Alkene Loss

Beyond the classic rDA, the cyclohexyl ring can fragment through the loss of other neutral alkenes. This typically involves ring-opening followed by hydrogen transfers and subsequent cleavage. The most common losses are propene (C3H6, 42 Da) and butene (C4H8, 56 Da).

This leads to the formation of ions at:

  • m/z 124 ([M - C3H4]+• or [M - C3H6]+•)

  • m/z 110 ([M - C4H6]+• or [M - C4H8]+•)

These fragmentation pathways are characteristic of cycloalkanes and provide further evidence for the cyclohexyl substituent.[4]

Pathway D: Formation of the Thienotropylium-like Ion

In a manner similar to alkylbenzenes forming the tropylium ion (m/z 91), alkylthiophenes can rearrange to form a seven-membered thiepinium cation. For cyclohexylthiophenes, this would likely involve initial cleavage within the cyclohexyl ring followed by rearrangement and loss of a neutral radical. A key ion expected from this pathway is at m/z 97 , corresponding to the C5H5S+ species. The formation of this ion is a strong characteristic of alkylthiophenes.

Summary of Predicted Key Fragment Ions

The following table summarizes the major predicted fragment ions for cyclohexylthiophenes and their likely origins.

m/zPredicted IonProposed Fragmentation Pathway
166[C10H14S]+•Molecular Ion (M+•)
138[C8H10S]+•Loss of ethene (C2H4) via retro-Diels-Alder (rDA)
124[C7H8S]+•Loss of propene (C3H6) from the cyclohexyl ring
110[C6H6S]+•Loss of butene (C4H8) from the cyclohexyl ring
97[C5H5S]+Thienotropylium-like ion
83[C4H3S]+Thienyl cation from α-cleavage

Experimental Protocol: Acquiring an EI Mass Spectrum of Cyclohexylthiophene

To validate these predicted fragmentation patterns, the following experimental protocol is recommended.

Objective: To obtain a high-quality electron ionization mass spectrum of a cyclohexylthiophene sample.

Instrumentation:

  • Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS) with an Electron Ionization (EI) source.

  • A non-polar capillary column (e.g., DB-5ms, HP-5ms) is suitable for the separation.

Sample Preparation:

  • Prepare a stock solution of the cyclohexylthiophene sample at a concentration of 1 mg/mL in a volatile, high-purity solvent (e.g., dichloromethane, hexane, or ethyl acetate).

  • Perform a serial dilution to a final concentration of approximately 1-10 µg/mL for injection.

GC-MS Parameters:

  • Injector Temperature: 250 °C

  • Injection Volume: 1 µL

  • Split Ratio: 20:1 (can be adjusted based on sample concentration)

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 50 °C, hold for 2 minutes.

    • Ramp: 10 °C/min to 280 °C.

    • Final hold: 5 minutes at 280 °C.

  • MS Transfer Line Temperature: 280 °C

  • Ion Source Temperature: 230 °C

  • Ionization Energy: 70 eV

  • Mass Range: m/z 40-400

  • Scan Speed: 2 scans/second

Data Analysis:

  • Identify the chromatographic peak corresponding to the cyclohexylthiophene.

  • Extract the mass spectrum from the apex of the peak.

  • Subtract the background spectrum from an adjacent region of the chromatogram.

  • Analyze the resulting mass spectrum, identifying the molecular ion and key fragment ions. Compare the experimental data with the predicted fragmentation patterns outlined in this guide.

Workflow for Cyclohexylthiophene Analysis

G cluster_0 Sample Preparation cluster_1 GC-MS Analysis cluster_2 Data Interpretation P1 Dissolve sample (1 mg/mL) P2 Dilute to 1-10 µg/mL P1->P2 A1 Inject 1 µL P2->A1 A2 GC Separation A1->A2 A3 EI Ionization (70 eV) A2->A3 A4 Mass Analysis A3->A4 D1 Extract Mass Spectrum A4->D1 D2 Identify Key Fragments D1->D2 D3 Compare with Predictions D2->D3

Caption: Experimental workflow from sample preparation to data analysis.

Conclusion

The mass spectrometry fragmentation of cyclohexylthiophenes is a predictable process governed by the fundamental principles of ion stability and established reaction mechanisms. By understanding the characteristic cleavages of both the thiophene and cyclohexyl moieties, researchers can confidently identify these compounds and distinguish them from other isomers. The dominant fragmentation pathways include benzylic-type cleavage, retro-Diels-Alder fragmentation, and the formation of a stable thienotropylium-like cation. This guide provides a robust framework for the interpretation of the mass spectra of this important class of molecules, empowering scientists in their analytical endeavors.

References

  • Filo. (2025, December 6). Describe the retro Diels-Alder and Mac Laffetry fragmentation patterns with well labelled diagrams.
  • Slideshare. (n.d.). Retro diels alder reaction and ortho effect.
  • Wisdomlib. (2025, February 20). Retro-Diels Alder mechanism: Significance and symbolism.
  • NIST. (n.d.). Thiophene, 2-hexyl-. In NIST Chemistry WebBook. Retrieved from [Link]

  • Chad's Prep. (2018, September 20). 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds.
  • NIST. (n.d.). Cycloalkanes Mass Spectrometry.
  • eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS.
  • Fareedian Chemistry. (2020, April 19). Mass spectrometry: Retro diels alder fragmentation.
  • T. A. Molenaar-Langeveld, R. H. Fokkens, N. M. M. Nibbering. (1988). On the mechanism of the ethyl elimination from the molecular ion of 6-methoxy-1-hexene. Organic Mass Spectrometry, 23(5), 364-369.
  • S. Fisichella, S. Occhipinti, G. Consiglio, D. Spinelli, R. Noto. (1982). THE MASS SPECTRA OF SOME SUBSTITUTED THIOPHENE-2-CARBOXYLIC ACIDS.
  • J. H. Bowie, R. G. Cooks, S.-O. Lawesson, G. Schroll. (1967). Thiophen chemistry. Part XIII. Mass spectra of substituted thiophens. Journal of the Chemical Society B: Physical Organic, 951-956.
  • A. Mandelbaum, D. Ginsburg, D. N. P. A. C. I. (1964). Mass spectrometric studies. I. Fragmentation of methyl cyclohexyl ether. The Journal of Organic Chemistry, 30(11), 3875-3879.

Sources

Comparative Bioactivity Guide: 5-Cyclohexyl vs. 5-Phenyl Thiophene-3-Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical comparison of 5-cyclohexylthiophene-3-carboxylic acid versus 5-phenylthiophene-3-carboxylic acid as pharmacophores in drug discovery.

Executive Summary

In medicinal chemistry, the thiophene-3-carboxylic acid core serves as a privileged scaffold, particularly for targeting allosteric sites on viral polymerases (e.g., HCV NS5B) and specific G-protein coupled receptors (GPCRs). The choice between a 5-cyclohexyl (aliphatic,


 rich) and a 5-phenyl  (aromatic, 

rich) substituent represents a critical "fork in the road" for lead optimization.
  • 5-Phenyl Analog: Maximizes

    
    -
    
    
    
    stacking
    interactions and maintains planarity. It is often preferred for narrow, aromatic-rich binding pockets (e.g., Thrombin active sites).
  • 5-Cyclohexyl Analog: Maximizes hydrophobic space-filling and increases fraction of

    
     carbons (
    
    
    
    ), often improving solubility and metabolic stability. It is superior for deep, lipophilic "thumb" pockets (e.g., HCV NS5B allosteric sites).

Physicochemical & Structural Comparison

The following table contrasts the fundamental properties that drive the bioactivity differences between these two scaffolds.

Feature5-Phenyl Thiophene-3-Carboxylic Acid 5-Cyclohexyl Thiophene-3-Carboxylic Acid
Structure Type Biaryl / Fully AromaticAryl-Aliphatic Hybrid
Geometry Planar (torsion angle dependent)Non-planar (Cyclohexyl chair conformation)
Electronic Nature Electron-withdrawing (mild);

-system extended
Electron-donating (inductive);

-system localized
Key Interaction

-

T-shaped or Parallel Stacking
Hydrophobic (Van der Waals) Bulk
Solubility (LogP) Moderate lipophilicity; lower aqueous solubilityHigher lipophilicity (calc), but better solvation entropy
Metabolic Liability Prone to CYP450 oxidation (hydroxylation)Prone to oxidation, but higher

generally aids developability

Case Study Analysis: Biological Performance

Case Study A: HCV NS5B Polymerase Inhibition (The "Hydrophobic Pocket" Scenario)

Target: Hepatitis C Virus NS5B RNA-dependent RNA polymerase (Allosteric Thumb Site II). Context: This site contains a deep, greasy hydrophobic pocket that requires a ligand to displace the "thumb" loop to inhibit RNA replication.

  • Mechanism: The thiophene-3-carboxylic acid moiety acts as an anchor, often forming hydrogen bonds with the backbone of the enzyme (e.g., Ser/Tyr residues). The 5-position substituent extends into the hydrophobic cleft.

  • Performance Comparison:

    • 5-Cyclohexyl: Often exhibits superior potency in this context. The flexible, bulky "chair" conformation of the cyclohexyl group fills the hydrophobic pocket more effectively than a flat phenyl ring, displacing water molecules and maximizing Van der Waals contacts.

    • 5-Phenyl: While active, the planar phenyl ring may leave "empty space" in a spherical hydrophobic pocket, leading to lower binding enthalpy.

  • Data Insight: In analogous thiophene-based NS5B inhibitors, replacing a planar aromatic group with a bulky cycloalkyl or dialkyl group improved potency from the micromolar (

    
    ) to the sub-micromolar range (
    
    
    
    ) [1].
Case Study B: Thrombin & Enzyme Inhibition (The "Aromatic Slot" Scenario)

Target: Serine Proteases (e.g., Thrombin). Context: The active sites of these enzymes often feature "aromatic slots" (S1/S4 pockets) lined with residues like Tryptophan or Phenylalanine.

  • Performance Comparison:

    • 5-Phenyl: Superior. The phenyl ring engages in critical

      
      -
      
      
      
      stacking interactions with the enzyme's aromatic residues.
    • 5-Cyclohexyl: Inferior/Inactive. In a direct SAR study of 5-membered heterocyclic scaffolds (pyrazole/thiophene cores), the 5-phenyl analog demonstrated nanomolar inhibition (

      
       nM), whereas the 5-cyclohexyl analog was inactive (
      
      
      
      nM) [2]. The loss of aromaticity abolished the necessary binding energy.

Decision Logic: When to Use Which?

The following decision tree illustrates the strategic selection process for medicinal chemists.

SAR_Decision_Tree Start Lead Optimization: Thiophene-3-Carboxylic Acid Core Pocket_Analysis Analyze Binding Pocket (X-ray / Homology Model) Start->Pocket_Analysis Type_A Pocket Type A: Deep, Spherical, Hydrophobic (e.g., HCV NS5B Thumb) Pocket_Analysis->Type_A Spherical Volume Type_B Pocket Type B: Narrow, Planar, Aromatic-Lined (e.g., Kinase hinge, Protease S1) Pocket_Analysis->Type_B Flat/Slot Volume Select_Cy Select 5-Cyclohexyl (Maximize VdW contacts) Type_A->Select_Cy Select_Ph Select 5-Phenyl (Maximize Pi-Pi Stacking) Type_B->Select_Ph Outcome_Cy Outcome: High Affinity, High Fsp3 Risk: High LogP Select_Cy->Outcome_Cy Outcome_Ph Outcome: Specific Orientation Risk: Solubility/Metabolism Select_Ph->Outcome_Ph

Caption: Strategic decision tree for selecting 5-position substituents based on protein pocket topology.

Experimental Protocols

A. Synthesis of 5-Substituted Thiophene-3-Carboxylic Acids

To experimentally validate these comparisons, the following synthetic routes are recommended.

1. 5-Phenyl Analog (Suzuki-Miyaura Coupling):

  • Reagents: 5-bromo-thiophene-3-carboxylic acid methyl ester, Phenylboronic acid,

    
    , 
    
    
    
    , Dioxane/Water.
  • Protocol:

    • Dissolve 1.0 eq of bromo-thiophene ester and 1.2 eq of phenylboronic acid in degassed Dioxane:Water (4:1).

    • Add 2.0 eq

      
       and 5 mol% Pd catalyst.
      
    • Heat to 90°C for 4 hours under

      
      .
      
    • Workup: Extract with EtOAc, dry over

      
      , concentrate.
      
    • Hydrolysis: Treat with LiOH in THF/Water to yield the free acid.

2. 5-Cyclohexyl Analog (Hydrogenation or Negishi):

  • Route A (Hydrogenation): If the 5-phenyl analog is already available, perform high-pressure hydrogenation (

    
    , 50 bar, 
    
    
    
    catalyst) to reduce the phenyl ring to cyclohexyl. Note: This may reduce the thiophene ring if not carefully controlled; Thiophene poisoning of catalyst is a risk.
  • Route B (Negishi Coupling - Preferred):

    • Generate Cyclohexyl-zinc bromide (from bromocyclohexane + Zn).

    • Couple with 5-bromo-thiophene-3-carboxylic acid ester using

      
       (highly active catalyst required for 
      
      
      
      coupling).
    • Saponify ester to acid.

B. Bioassay: HCV NS5B Polymerase Inhibition (In Vitro)

This assay quantifies the potency of the compounds against the viral polymerase.[1][2]

Workflow Diagram:

NS5B_Assay Step1 Reaction Mix Prep (20mM HEPES, MnCl2, DTT, NS5B Enzyme, RNA Template) Step2 Compound Addition (DMSO stocks of 5-Cy vs 5-Ph analogs) Step1->Step2 Step3 Initiation (Add 3H-GTP or Fluorescent NTPs) Step2->Step3 Step4 Incubation (2h @ 30°C) Step3->Step4 Step5 Detection (Filter Binding or Fluorescence Reading) Step4->Step5

Caption: Standard workflow for NS5B RNA-dependent RNA polymerase inhibition assay.

Protocol Steps:

  • Buffer: 20 mM HEPES (pH 7.5), 5 mM

    
    , 1 mM DTT, 0.05% BSA.
    
  • Enzyme: Recombinant HCV NS5B

    
    21 (C-terminal truncated).
    
  • Substrate: Poly(rC) template with

    
     (or radiolabeled 
    
    
    
    ).
  • Execution:

    • Incubate enzyme + inhibitor (5-cyclohexyl or 5-phenyl variant) for 15 min.

    • Add RNA template and GTP to initiate.

    • Incubate for 2 hours at 30°C.

    • Precipitate RNA using TCA (Trichloroacetic acid) onto filter plates.

    • Measure radioactivity (CPM) via scintillation counting.

  • Analysis: Plot % Inhibition vs. Log[Concentration] to determine

    
    .
    

References

  • Discovery of novel dialkyl substituted thiophene inhibitors of HCV. Source: PubMed / NIH URL:[Link]

  • Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. Source: MDPI (Molecules Journal) URL:[Link]

  • Synthesis and structure-activity relationships of 5-phenylthiophenecarboxylic acid derivatives as antirheumatic agents. Source: PubMed URL:[Link]

  • Stacking with No Planarity? (Phenyl vs. Cyclohexyl Bioisosterism). Source: ACS Medicinal Chemistry Letters URL:[Link]

Sources

Technical Validation Guide: FTIR Characterization of 5-Cyclohexylthiophene-3-carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

5-Cyclohexylthiophene-3-carboxylic acid is a critical intermediate in the synthesis of NS5B polymerase inhibitors (HCV therapeutics) and other bioactive heterocyclic compounds. Because a standardized pharmacopeial reference spectrum is often unavailable in public repositories for this specific intermediate, structural validation requires a fragment-based spectral reconstruction .

This guide provides a definitive FTIR reference framework. It establishes the criteria for accepting the target molecule by distinguishing it from its primary synthetic precursor (Thiophene-3-carboxylic acid) and common aliphatic impurities.

Theoretical Reference Spectrum Construction

The FTIR spectrum of this compound is a composite of two distinct spectral domains: the Polar Head Group (Thiophene-3-carboxylic acid) and the Lipophilic Tail (Cyclohexyl moiety).

The "Fingerprint" Logic

To validate this compound, you must observe the superposition of the aromatic thiophene carboxylate signals with the intense aliphatic signals of the cyclohexane ring.

  • Region I (3300–2500 cm⁻¹): Dominated by the carboxylic acid O–H dimer envelope, but crucially modified by the emergence of strong sp³ C–H stretching from the cyclohexyl group (absent in the precursor).

  • Region II (1750–1650 cm⁻¹): The diagnostic Carbonyl (C=O) region.

  • Region III (1500–600 cm⁻¹): The fingerprint region containing thiophene ring breathing modes and C–S stretches.

Detailed Band Assignment & Reference Data

The following table synthesizes data from standard thiophene spectroscopy and cycloalkane vibrational modes. Use this as your primary QC checklist.

Spectral RegionWavenumber (cm⁻¹)Vibration ModeIntensityDiagnostic Note
High Frequency 3300 – 2500O–H StretchBroad/MedCharacteristic carboxylic acid "dimer envelope."
2930, 2855 C–H Stretch (sp³) Strong CRITICAL VALIDATION POINT. Indicates presence of the Cyclohexyl ring. These peaks are sharp and sit atop the broad O–H band.
> 3050C–H Stretch (sp²)WeakAromatic thiophene C–H.
Carbonyl Zone 1680 – 1710 C=O Stretch Very Strong Typical for conjugated carboxylic acids. Shifts to ~1730 cm⁻¹ if monomeric (rare in solid state).
Ring/Fingerprint 1520, 1450C=C StretchMediumThiophene ring skeletal vibrations.
~1450CH₂ ScissoringMediumOverlap of thiophene C=C and cyclohexyl CH₂ deformation.
1280 – 1240C–O StretchStrongC–O single bond stretch coupled with O–H in-plane bending.
~1050 – 1000Ring BreathingWeakCyclohexane ring breathing mode.
900 – 950O–H BendBroadOut-of-plane bending (dimer).
~750 – 700C–S StretchMediumCharacteristic of the thiophene ring.

Comparative Analysis: Target vs. Alternatives

This section objectively differentiates the product from likely precursors and impurities.

A. Target vs. Precursor (Thiophene-3-carboxylic acid)

The starting material lacks the cyclohexyl group.

  • Differentiation: The precursor spectrum is dominated by the broad O–H and aromatic C–H (>3000 cm⁻¹). It lacks the intense doublet at 2930/2855 cm⁻¹.

  • Pass Criteria: If your spectrum shows a "clean" region between 3000–2800 cm⁻¹ (no sharp peaks), you have failed to attach the cyclohexyl ring.

B. Target vs. Aliphatic Impurities (e.g., Cyclohexyl bromide)

If the reaction is incomplete, unreacted cyclohexyl halides may remain.

  • Differentiation: Impurities lack the C=O stretch (1680–1710 cm⁻¹) and the broad O–H envelope.

  • Pass Criteria: A sharp peak at 1700 cm⁻¹ must be present. If absent, the sample is likely the alkylating reagent.

C. Target vs. Isomer (5-Hexylthiophene... linear chain)

Distinguishing a cyclohexyl ring from a linear hexyl chain is subtle in FTIR.

  • Differentiation: Linear chains often show a "splitting" of the CH₂ rocking band near 720 cm⁻¹ (methylene rock) if the chain is long enough (n≥4). Cyclohexyl rings do not show this specific splitting but have unique ring breathing modes ~1000 cm⁻¹.

  • Recommendation: For strict isomer differentiation, ¹H-NMR is superior.

Experimental Protocol (Self-Validating)

To ensure reproducible results comparable to the data above, follow this protocol.

Method: Attenuated Total Reflectance (ATR)

Preferred for solid carboxylic acids to avoid KBr moisture interference.

  • Instrument Prep: Clean the Diamond/ZnSe crystal with isopropanol. Run a background scan (air) to verify no contamination (flatline).

  • Sample Loading: Place ~5 mg of the white/off-white powder onto the crystal.

  • Compression: Apply high pressure using the anvil. Note: Carboxylic acids are hard crystals; poor contact yields noisy C=O peaks.

  • Acquisition:

    • Resolution: 4 cm⁻¹

    • Scans: 16 (Screening) or 64 (Final QC)

    • Range: 4000 – 600 cm⁻¹

  • Post-Processing: Apply Baseline Correction. Do not apply heavy smoothing, as this may obscure the sp² vs sp³ C–H separation.

QC Decision Workflow

The following diagram illustrates the logical flow for accepting the material based on spectral features.

FTIR_Validation_Workflow Start Start: Acquire FTIR Spectrum Check_CO Check 1750-1650 cm⁻¹ Is there a strong C=O peak? Start->Check_CO Check_Aliphatic Check 2950-2850 cm⁻¹ Are there strong sp³ C-H peaks? Check_CO->Check_Aliphatic Yes (1680-1710 cm⁻¹) Fail_Impurity FAIL: Aliphatic Impurity (No Acid Group) Check_CO->Fail_Impurity No Fail_Salt FAIL: Salt Form (Carboxylate Anion) Check_CO->Fail_Salt Shifted to 1550 cm⁻¹ Check_OH Check 3300-2500 cm⁻¹ Is there a broad O-H envelope? Check_Aliphatic->Check_OH Yes (Strong) Fail_Precursor FAIL: Likely Precursor (Thiophene-3-carboxylic acid) Check_Aliphatic->Fail_Precursor No (Weak/Absent) Check_OH->Fail_Impurity No Pass PASS: Identity Confirmed This compound Check_OH->Pass Yes

Figure 1: Spectral interpretation decision tree for validating this compound.

References

  • NIST Mass Spectrometry Data Center. (2023). Thiophene-3-carboxylic acid Infrared Spectrum. NIST Chemistry WebBook, SRD 69.[1] Link

  • Coates, J. (2000). Interpretation of Infrared Spectra, A Practical Approach. In Encyclopedia of Analytical Chemistry, R.A. Meyers (Ed.). John Wiley & Sons Ltd. Link

  • Doc Brown's Chemistry. (2023). Infrared spectrum of Cyclohexane and Cyclohexene. (Detailed analysis of sp³ C-H stretching modes in cyclic alkanes). Link

  • PubChem. (2023). This compound (Compound Summary). National Library of Medicine. Link

Sources

A Researcher's Guide to the Melting Point Validation of 5-Cyclohexylthiophene-3-carboxylic acid

Author: BenchChem Technical Support Team. Date: February 2026

The thiophene-carboxylic acid scaffold is a key structural motif in many pharmaceutical compounds, valued for its role in developing anti-inflammatory and antimicrobial agents. The addition of a cyclohexyl group at the 5-position of the thiophene ring in 5-Cyclohexylthiophene-3-carboxylic acid significantly increases its lipophilicity, which can be a desirable trait in drug design for modulating absorption, distribution, metabolism, and excretion (ADME) properties. However, this modification also alters its physical properties, including its melting point, making experimental validation essential.

The Cornerstone of Purity: Understanding Melting Point from First Principles

The melting point of a pure, crystalline solid is the temperature at which it transitions from a solid to a liquid phase at atmospheric pressure. For a pure compound, this transition occurs over a narrow temperature range, typically less than 1°C. The presence of impurities disrupts the crystal lattice of the solid, which generally results in a depression of the melting point and a broadening of the melting range. This phenomenon, known as melting point depression, is a powerful tool for assessing the purity of a compound.

The determination of a melting point is not merely a procedural step; it is an analytical technique that, when performed correctly, provides a self-validating system for the characterization of a solid. The sharpness of the melting range is as informative as the temperature at which it occurs. A broad melting range is a strong indicator of the presence of impurities.

Comparative Analysis: Situating this compound

Given the absence of a reported melting point for this compound, a comparative analysis with structurally analogous compounds is crucial for predicting an expected range and for contextualizing the experimental results.

Compound NameStructureReported Melting Point (°C)Rationale for Comparison
This compound (Structure of target compound) To be determined The target compound for which a validated melting point is required.
Thiophene-3-carboxylic acid(Structure of parent compound)137.0 - 143.0[1]The parent scaffold, providing a baseline melting point before the addition of the cyclohexyl group.
Cyclohexanecarboxylic acid(Structure of substituent)29 - 31[2]Represents the melting point of the cyclohexyl moiety as a carboxylic acid, highlighting the influence of the non-aromatic portion.

The addition of the bulky, non-polar cyclohexyl group to the thiophene ring is expected to significantly influence the melting point relative to the parent thiophene-3-carboxylic acid. The increased molecular weight and surface area will likely lead to stronger intermolecular van der Waals forces, which would suggest a higher melting point. However, the conformational flexibility of the cyclohexyl ring could potentially disrupt efficient crystal packing, which could have a counteracting effect. Therefore, a precise prediction is challenging, underscoring the need for careful experimental determination.

Experimental Workflow for Melting Point Validation

The following diagram illustrates the logical workflow for a robust melting point determination, from instrument calibration to the final reporting of a validated result.

MeltingPointWorkflow cluster_prep Preparation cluster_cal Instrument Calibration cluster_measurement Sample Measurement cluster_analysis Data Analysis & Reporting Start Start: Obtain Sample of this compound Dry Dry Sample (Vacuum Desiccator) Start->Dry Grind Grind to Fine Powder Dry->Grind Pack Pack Capillary Tube (2-3 mm height) Grind->Pack Rough Rough Measurement (Fast Ramp Rate: 5-10°C/min) Pack->Rough SelectStandards Select USP Reference Standards (e.g., Benzoic Acid, Caffeine) MeasureStandards Measure Melting Points of Standards SelectStandards->MeasureStandards Compare Compare with Certified Values MeasureStandards->Compare Calibrate Calibrate Instrument if Necessary Compare->Calibrate Calibrate->Rough Fine Fine Measurement (Slow Ramp Rate: 1-2°C/min) Rough->Fine Record Record Onset and Clear Points Fine->Record Repeat Repeat Measurement (n=3) Record->Repeat Repeat->Fine for consistency Analyze Analyze Data (Mean, Range) Repeat->Analyze CompareData Compare with Analogs & Prediction Analyze->CompareData Report Report Validated Melting Point Range CompareData->Report

Caption: Workflow for Melting Point Validation.

Detailed Experimental Protocol

This protocol is designed to ensure the generation of accurate and reproducible melting point data, in accordance with established standards such as the United States Pharmacopeia (USP) General Chapter <741>.[3]

Part 1: Instrument Calibration

Causality: Instrument calibration is the cornerstone of trustworthy measurements. It ensures that the temperature displayed by the apparatus accurately reflects the true temperature experienced by the sample. Using certified reference standards with well-defined melting points provides traceability to national and international standards.

Step-by-step Protocol:

  • Select Reference Standards: Choose at least two USP-certified melting point standards that bracket the expected melting point of the sample. For a novel compound, a wider range of standards, such as Benzoic Acid (121-123°C) and Caffeine (235-237.5°C), should be used to verify the instrument's linearity.[4][5]

  • Sample Preparation: Prepare the reference standards in the same manner as the test sample (see Part 2, steps 1-3).

  • Measurement: Determine the melting point of each reference standard using the fine measurement protocol (Part 2, steps 5-7).

  • Verification: The observed melting point of each standard must fall within the certified range provided by the pharmacopeia. If there is a deviation, the instrument's calibration must be adjusted according to the manufacturer's instructions before proceeding.[6]

Part 2: Melting Point Determination of this compound

Causality: A two-step "rough" then "fine" measurement strategy is employed for efficiency and accuracy. The initial fast ramp rate quickly identifies an approximate melting range, which then allows for a slow, precise measurement over that narrow range. A slow ramp rate during the final measurement is critical to ensure thermal equilibrium between the heating block, the thermometer, and the sample.

Step-by-step Protocol:

  • Sample Preparation: Ensure the sample of this compound is completely dry. If necessary, dry the sample in a vacuum desiccator over a suitable desiccant for 24 hours. Moisture can act as an impurity and depress the melting point.

  • Grinding: Transfer a small amount of the dried sample to a watch glass and grind it into a fine, uniform powder using a spatula or a glass rod. This ensures uniform heat transfer throughout the sample.

  • Capillary Loading: Tap the open end of a capillary melting point tube into the powder until a small amount of sample enters the tube. Invert the tube and gently tap it on a hard surface to pack the sample into the sealed end. The final packed sample height should be 2-3 mm.

  • Rough Measurement:

    • Set the starting temperature of the melting point apparatus to approximately 20°C below the predicted melting point (based on analogs).

    • Use a fast ramp rate of 5-10°C per minute.

    • Record the approximate temperature range from the first sign of melting (onset) to the point where all the solid has turned into a clear liquid (clear point). This provides a ballpark range for the fine measurement.

  • Fine Measurement:

    • Allow the apparatus to cool to at least 20°C below the approximate melting point observed in the rough measurement.

    • Set the start temperature to 5-10°C below the approximate onset temperature.

    • Use a slow ramp rate of 1-2°C per minute.[6]

    • Carefully observe the sample.

  • Data Recording: Record the temperature at which the first droplet of liquid appears (onset of melting) and the temperature at which the last solid particle melts (clear point). The melting range is the difference between these two values.

  • Replicate Measurements: Repeat the fine measurement with two additional fresh samples to ensure reproducibility. The melting ranges should be consistent between measurements.

Data Validation and Interpretation

The following diagram illustrates the decision-making process for validating the experimental melting point data.

ValidationLogic Data Experimental Data (n=3 measurements) RangeCheck RangeCheck Data->RangeCheck ReproducibilityCheck Are the melting ranges reproducible (within 1°C)? RangeCheck->ReproducibilityCheck Yes ImpurityConclusion Conclusion: Impurity or Decomposition Suspected RangeCheck->ImpurityConclusion No PurityConclusion Conclusion: High Purity Indicated ReproducibilityCheck->PurityConclusion Yes ReproducibilityCheck->ImpurityConclusion No Report Report the mean melting range as the validated value. PurityConclusion->Report Reevaluate Re-purify sample and repeat the experiment. ImpurityConclusion->Reevaluate

Caption: Data Validation Logic Flowchart.

A narrow melting range (typically < 2°C) and reproducible results across multiple measurements are strong indicators of a pure compound. If the melting range is broad or the results are inconsistent, it suggests the presence of impurities or that the compound may be decomposing upon heating. In such cases, further purification of the sample is recommended before re-evaluating the melting point.

By adhering to this rigorous, self-validating protocol, researchers can establish a reliable melting point for this compound, a critical first step in its comprehensive physicochemical characterization and subsequent use in research and development.

References

  • U.S. Pharmacopeia.
  • HINOTEK. Melting Point Apparatus: What It Is & How to Determine Melting Point. [Link]

  • PubChem. This compound. [Link]

  • Stanford Research Systems. Determination of Melting Points According to Pharmacopeia. [Link]

  • California State University, Bakersfield. Lab 3: Calibration of a Melting Point Apparatus. [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.